1-(2-bromophenyl)-1H-1,2,3-triazole
Description
Contextualization of the Triazole Heterocycle in Organic Synthesis and Materials Science
The 1,2,3-triazole ring system is a cornerstone of modern chemical research, valued for its stability and synthetic accessibility. This five-membered heterocycle, containing three adjacent nitrogen atoms, serves as a versatile scaffold in a multitude of chemical applications.
The 1,2,3-triazole moiety is a highly significant functional group in contemporary chemistry. nih.gov Its prominence surged with the advent of "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles. nih.goviosrjournals.org This reaction is known for its high yields and tolerance of a wide range of functional groups, making it a powerful tool for creating complex molecules. rsc.org
The inherent properties of the 1,2,3-triazole ring, such as its aromaticity, high dipole moment, and ability to participate in hydrogen bonding, contribute to its widespread use. nih.govrsc.org These characteristics make triazoles valuable components in medicinal chemistry, where they can act as bioisosteres for other functional groups and contribute to the biological activity of a molecule. nih.govnih.gov They are found in a variety of therapeutic agents with applications including antimicrobial, anticancer, and antiviral treatments. frontiersin.orgfrontiersin.org Beyond medicine, 1,2,3-triazoles are integral to materials science, where they are used in the development of polymers, corrosion inhibitors, and functional coatings due to their stability and versatile functionalization. rsc.orgrsc.orgresearchgate.net
The attachment of a substituted phenyl ring to a molecule can profoundly influence its physical and chemical properties. The nature and position of the substituents on the phenyl ring can alter the electronic environment, steric hindrance, and intermolecular interactions of the entire molecule. rsc.orgacs.org
Electron-donating or electron-withdrawing substituents on the phenyl ring can modify the electron density of the aromatic system and any attached functional groups. researchgate.netlibretexts.org This, in turn, affects the molecule's reactivity in chemical transformations and its interactions with biological targets. msu.edulibretexts.org For instance, the introduction of a phenyl group can impact the redox properties and steric environment of a molecule. rsc.org The phenyl ring itself can also participate in various non-covalent interactions, such as π-π stacking and cation-π interactions, which are crucial for molecular recognition and self-assembly processes in supramolecular chemistry and materials science. acs.org The ability to tune these properties by simply changing the substituents on the phenyl ring makes it a vital strategy in the design of new functional molecules. nih.gov
Rationale for Investigating 1-(2-Bromophenyl)-1H-1,2,3-Triazole
The specific compound this compound is of particular interest due to the unique combination of the stable triazole ring and the reactive ortho-bromo-substituted phenyl group. This structure offers a versatile platform for further chemical modifications and the construction of novel molecular frameworks.
The bromine atom at the ortho position of the phenyl ring provides a reactive handle for a variety of chemical transformations. Halogenated aromatic compounds are key precursors in numerous cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. ontosight.ai These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of more complex and diverse molecular structures.
The presence of the bromo substituent can also influence the regioselectivity of further electrophilic aromatic substitution reactions. msu.edu The steric and electronic effects of the bromine atom can direct incoming electrophiles to specific positions on the phenyl ring, providing a level of control in the synthesis of polysubstituted aromatic compounds. libretexts.org
Brominated triazole derivatives serve as valuable building blocks in the synthesis of new and complex molecules. The bromine atom can be readily displaced or transformed into other functional groups, providing a gateway to a wide array of chemical diversity. For example, the bromine can be converted to an organometallic reagent, which can then participate in a range of coupling reactions to build larger molecular scaffolds.
In the context of materials science, the incorporation of bromine can enhance certain properties of materials, such as flame retardancy. In medicinal chemistry, the introduction of a bromine atom can sometimes lead to an increase in the biological activity of a compound. researchgate.net Therefore, brominated triazoles, including this compound, are important intermediates for the development of novel pharmaceuticals, agrochemicals, and functional materials. zsmu.edu.uaontosight.ai
Scope and Objectives of the Research Overview on this compound
This article aims to provide a focused overview of the chemical significance of this compound. The primary objective is to highlight the importance of the 1,2,3-triazole core in modern chemistry and to detail how the presence of a substituted phenyl ring can modulate molecular properties. Furthermore, this overview will delve into the specific reactivity conferred by the ortho-bromo substituent and the broader utility of brominated triazoles in constructing novel molecular architectures. The information presented is based on established chemical principles and documented research findings in the fields of organic synthesis and materials science.
Structure
3D Structure
Properties
Molecular Formula |
C8H6BrN3 |
|---|---|
Molecular Weight |
224.06 g/mol |
IUPAC Name |
1-(2-bromophenyl)triazole |
InChI |
InChI=1S/C8H6BrN3/c9-7-3-1-2-4-8(7)12-6-5-10-11-12/h1-6H |
InChI Key |
VANZBHFMPXRLDI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=CN=N2)Br |
Origin of Product |
United States |
Nomenclature, Structural Features, and Theoretical Foundations of 1 2 Bromophenyl 1h 1,2,3 Triazole
Systematic IUPAC Nomenclature Derivation for 1-(2-Bromophenyl)-1H-1,2,3-Triazole
The naming of this compound follows the systematic rules of the International Union of Pure and Applied Chemistry (IUPAC). The process begins with identifying the parent heterocyclic system, which is a five-membered ring with three nitrogen atoms and two carbon atoms. tolyltriazole-benzotriazole.com This structure is known as a triazole.
The positions of the nitrogen atoms are crucial for the precise naming. In this case, they are at positions 1, 2, and 3, leading to the designation "1,2,3-triazole". wikipedia.orgchemeurope.com The "1H" in the name indicates that the nitrogen at position 1 bears a hydrogen atom, a necessary distinction due to the possibility of tautomerism. wikipedia.orgacs.org
A substituent, the 2-bromophenyl group, is attached to the triazole ring. This group consists of a phenyl ring with a bromine atom at the second carbon position. The point of attachment to the triazole ring is specified by the locant "1-", indicating that the phenyl group is bonded to the nitrogen atom at position 1 of the triazole ring.
Combining these elements results in the full systematic name: This compound .
In-Depth Analysis of the Molecular Structure and Connectivity
The molecular architecture of this compound is defined by the spatial arrangement of its constituent rings and the interactions between them.
Geometric Parameters of the Triazole Ring System
The 1,2,3-triazole ring is an aromatic, planar heterocycle. acs.org Its geometry is influenced by the nature of its substituents. In N-1 substituted triazoles, the N(1)-N(2) bond is typically longer than the N(2)-N(3) bond, reflecting more single and double bond character, respectively. nih.gov The bond lengths and angles within the triazole ring can vary slightly depending on the electronic effects of the substituent. For instance, electron-withdrawing groups can lengthen the C(4)-C(5) bond, suggesting a decrease in aromaticity. nih.gov
Table 1: Representative Bond Lengths in N-1 Substituted 1,2,3-Triazoles
| Bond | Bond Length (Å) |
| N(1)-N(2) | 1.342–1.359 |
| N(2)-N(3) | 1.293–1.309 |
Note: These are general ranges and the exact values for this compound would require specific crystallographic data.
Conformation and Torsion Angles of the 2-Bromophenyl Moiety Relative to the Triazole Ring
The spatial orientation of the 2-bromophenyl group relative to the triazole ring is a key structural feature. This is described by the dihedral angle between the planes of the two rings. In similar phenyl-triazole systems, this angle can vary. For example, in some 4-amino-3-methyl-5-phenyl-4H-1,2,4-triazole derivatives, the dihedral angles between the triazole and benzene (B151609) rings have been observed to be 26.59° and 42.34°. nih.gov In another study involving a 1,2,4-triazole (B32235) derivative, the dihedral angles between the triazole ring and phenyl and fluorobenzene (B45895) rings were 23.22° and 18.06°, respectively. researchgate.net The specific conformation of this compound will be influenced by steric hindrance from the ortho-bromo substituent and potential intramolecular interactions.
Intramolecular Interactions (e.g., Halogen Bonding, C-H...N Interactions)
The presence of a bromine atom at the ortho position of the phenyl ring introduces the possibility of intramolecular halogen bonding. A halogen bond is a noncovalent interaction where a halogen atom acts as an electrophilic species. In certain molecular structures, an intermolecular halogen bond between an ortho-halogen and a sulfur atom has been observed. mdpi.com It is conceivable that an intramolecular halogen bond could exist between the bromine atom and a nitrogen atom of the triazole ring in this compound, which would influence the conformation of the molecule.
Isomeric Considerations Relevant to this compound
Isomerism is a key concept in understanding the properties of this compound.
Positional Isomerism of the Triazole Nitrogen (1H- vs. 2H-)
The 1,2,3-triazole ring system can exist as two principal tautomers: the 1H- and 2H-isomers, which differ in the position of the hydrogen atom on the nitrogen atoms. acs.orgresearchgate.net In the gas phase, the 2H-1,2,3-triazole tautomer is generally more stable than the 1H-isomer. nih.gov However, in aqueous solution, both tautomers are present in equilibrium. acs.org The substitution of the hydrogen with a 2-bromophenyl group at the N1 position, as in this compound, "locks" the molecule into the 1H-tautomeric form. The corresponding 2-(2-bromophenyl)-2H-1,2,3-triazole would be a distinct positional isomer with different chemical and physical properties.
The synthesis of substituted 1,2,3-triazoles, often through methods like the Huisgen cycloaddition, can lead to a mixture of regioisomers, specifically 1,4- and 1,5-disubstituted products. wikipedia.orgresearchgate.net However, for N-substituted triazoles, the primary isomeric consideration is the point of attachment of the substituent to the triazole ring's nitrogen atoms.
Potential for Rotational Isomerism Around the N1-C(phenyl) Bond
In related structures, such as those containing a 1-phenyl-1H-1,2,3-triazole moiety, the phenyl and triazole rings are often not coplanar. For instance, in a derivative of 1-(4-bromophenyl)-1H-1,2,3-triazole, the dihedral angle between the bromophenyl and triazole rings is 23.5(1)°. nih.gov In another study on 2-aryltriazoles, the aryl and triazole rings were also found to be noticeably rotated relative to each other. nih.gov This rotation is a strategy to minimize the steric clash between the ortho-substituent on the phenyl ring and the adjacent atoms of the triazole ring.
For this compound, the steric repulsion between the ortho-bromo substituent and the triazole ring is expected to enforce a twisted conformation. The most stable conformer would be one where the dihedral angle between the planes of the two rings is significant, likely to be greater than that observed for the 4-bromo-substituted analogue due to the closer proximity of the bromo group to the triazole ring. Computational studies on similar 2-aryl-1,2,3-triazole systems have shown that such rotations are energetically favorable. nih.gov
Table 1: Predicted Conformational Data for this compound
| Parameter | Predicted Value/Characteristic | Rationale |
| Preferred Conformation | Twisted (non-coplanar) | To minimize steric hindrance between the ortho-bromo substituent and the triazole ring. |
| Dihedral Angle (Phenyl-Triazole) | Expected to be significant (> 25°) | The bulky bromine atom at the ortho position forces the rings out of planarity. |
| Rotational Energy Barrier | Moderate | The energy difference between the stable twisted conformer and the unstable planar conformer is expected to be significant due to steric clash. |
Aromaticity and Electronic Structure of the Triazole and Phenyl Rings in this compound
Both the 1,2,3-triazole and the phenyl rings in this compound are aromatic systems. acs.orgekb.eg Aromaticity is a key feature that contributes to their stability and influences their chemical reactivity.
The 1,2,3-triazole ring is a five-membered aromatic heterocycle containing three nitrogen atoms. ekb.eg It possesses a cyclic, planar structure with a delocalized π-electron system that satisfies Hückel's rule (4n+2 π electrons). The aromatic nature of the 1,2,3-triazole ring is supported by both experimental and theoretical studies on the parent compound and its derivatives. nih.gov The presence of three nitrogen atoms in the ring, however, makes it electron-deficient compared to benzene.
The electronic communication between the two aromatic rings is mediated by the N1-C(phenyl) bond. The relative orientation of the rings, as discussed in the previous section, will affect the extent of π-orbital overlap between them. A more twisted conformation would lead to reduced electronic conjugation between the phenyl and triazole rings.
Table 2: Electronic Properties of the Aromatic Rings in this compound
| Property | Phenyl Ring | 1,2,3-Triazole Ring |
| Aromaticity | Aromatic | Aromatic acs.orgekb.eg |
| Number of π electrons | 6 | 6 (including lone pair from one N atom) |
| Effect of Substituent | Bromine atom is deactivating due to its -I effect. | The 2-bromophenyl group is an electron-withdrawing substituent. |
| Reactivity | Less reactive towards electrophilic substitution than benzene. | Generally less reactive towards electrophilic substitution due to the presence of three nitrogen atoms. |
Further insights into the electronic structure can be obtained from computational studies, which can provide information on molecular orbital energies (such as HOMO and LUMO) and the distribution of electron density within the molecule.
Synthetic Methodologies for the Construction of 1 2 Bromophenyl 1h 1,2,3 Triazole
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Approaches
The CuAAC reaction is the most widely employed method for the synthesis of 1,4-disubstituted 1H-1,2,3-triazoles. This reaction, a prime example of "click chemistry," involves the reaction of a terminal alkyne with an azide (B81097), such as 2-bromophenyl azide, in the presence of a copper(I) catalyst. nih.govnih.gov The reaction is prized for its high efficiency, mild reaction conditions, and exceptional regioselectivity, exclusively yielding the 1,4-isomer. rsc.org
The general reaction to form 1-(2-bromophenyl)-1H-1,2,3-triazole via CuAAC would involve the cycloaddition of 2-bromophenyl azide with acetylene (B1199291) or a synthetic equivalent. The synthesis of the triazole core for various complex molecules containing a bromo-substituted phenyl triazole moiety has been successfully achieved using standard CuAAC conditions, demonstrating the viability of this approach. nih.govnih.gov
The standard and most convenient CuAAC catalytic system involves the in situ reduction of a copper(II) salt, typically copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O), using a reducing agent like sodium ascorbate. jenabioscience.com This generates the active Cu(I) species necessary for the catalytic cycle. nih.gov While this system is robust, the addition of ancillary ligands can significantly accelerate the reaction rate and stabilize the Cu(I) oxidation state against disproportionation and oxidation, which is particularly crucial in bioconjugation applications. tdl.orgnih.gov
Tripodal amine ligands, such as tris(benzyltriazolylmethyl)amine (TBTA) and its derivatives, are widely used to protect the copper catalyst and enhance its activity. nih.govrsc.org Other effective ligands include N-heterocyclic carbenes (NHCs) and phenanthroline derivatives, which have been shown to facilitate the reaction at very low catalyst loadings and under neat conditions. nih.govorganic-chemistry.org The choice of ligand can be critical for optimizing the reaction, especially when dealing with sensitive substrates or requiring stringent reaction conditions. For instance, studies on various tripodal amine ligands have shown that factors like chelate arm length and steric hindrance can significantly impact reactivity and the stability of the catalyst complex. rsc.org
| Catalyst System | Ligand | Typical Solvent | Key Advantages | Reference |
|---|---|---|---|---|
| CuSO₄ / Sodium Ascorbate | None | t-BuOH/H₂O, DMF/H₂O | Simple, inexpensive, and widely applicable. | nih.gov |
| CuI | Tris(benzyltriazolylmethyl)amine (TBTA) | CH₂Cl₂, THF | Accelerates reaction, stabilizes Cu(I), good for organic solvents. | nih.gov |
| Cu(I) complexes | N-Heterocyclic Carbenes (NHCs) | Various organic solvents, neat | High turnover numbers, effective under solvent-free conditions. | organic-chemistry.org |
| CuSO₄ / Sodium Ascorbate | Sulfonated Bathophenanthroline | H₂O | Extremely fast in dilute aqueous conditions, ideal for bioconjugation. | nih.gov |
The choice of solvent can have a significant impact on the efficiency of the CuAAC reaction. While the reaction is known to proceed in a wide variety of solvents, mixtures of water with organic solvents such as tert-butanol (B103910) (t-BuOH), dimethylformamide (DMF), or dichloromethane (B109758) (CH₂Cl₂) are very common. nih.govmdpi.com Aqueous conditions are often favored as they can lead to a rate acceleration. nih.gov
For the synthesis of derivatives of bromophenyl-substituted triazoles, reaction conditions often involve stirring the reactants at room temperature for an extended period (24-48 hours) in a solvent system like t-BuOH/H₂O (1:1). nih.gov In other cases, solvents like dichloromethane (CH₂Cl₂) have been used effectively. mdpi.com The reaction temperature is another tunable parameter. While many CuAAC reactions proceed efficiently at room temperature, microwave irradiation has been shown to dramatically reduce reaction times, often to just 10-30 minutes, and can improve yields. nih.gov
| Solvent System | Typical Temperature | Characteristics | Reference |
|---|---|---|---|
| t-BuOH/H₂O or THF/H₂O | Room Temperature | Excellent for a wide range of substrates, promotes rate acceleration. | nih.govbeilstein-journals.org |
| CH₂Cl₂ (DCM) | Room Temperature | Good for substrates soluble in organic media, easy workup. | mdpi.com |
| DMF or DMSO | Room Temperature to Elevated | High boiling point allows for heating if required; good solvating power. | nih.gov |
| Neat (Solvent-Free) | Elevated (often with ball-milling) | Green chemistry approach, simplifies purification. | rsc.org |
The CuAAC reaction aligns well with the principles of green chemistry due to its high atom economy, often quantitative yields, and the formation of minimal byproducts. researchgate.net Efforts to further enhance its environmental credentials have focused on several areas. One major approach is the use of water as a benign solvent, which is often effective and can accelerate the reaction. nih.gov
Another green strategy is the development of heterogeneous and recyclable catalysts. For instance, copper supported on charcoal (Cu/C) has been used as a heterogeneous catalyst in continuous flow systems, allowing for easy separation and reuse of the catalyst. rsc.org Similarly, copper(II) sulfate supported on alumina (B75360) (Cu/Al₂O₃) has been employed for solvent-free, one-pot syntheses of triazoles under ball-milling conditions. rsc.org Such solvent-free methods not only reduce waste but also simplify product isolation, often avoiding the need for chromatographic purification. rsc.orgresearchgate.net These sustainable protocols are broadly applicable and could be readily adapted for the large-scale, environmentally friendly synthesis of this compound.
Ruthenium(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) Strategies
As a powerful complement to CuAAC, the Ruthenium(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides access to the opposite regioisomer. While CuAAC exclusively yields 1,4-disubstituted triazoles, RuAAC with terminal alkynes selectively produces 1,5-disubstituted 1H-1,2,3-triazoles. jenabioscience.comorganic-chemistry.org Therefore, reacting 2-bromophenyl azide with a terminal alkyne under RuAAC conditions would lead to a 1-(2-bromophenyl)-5-substituted-1H-1,2,3-triazole. This method is also notable for its ability to effectively catalyze the cycloaddition of internal alkynes, leading to fully substituted 1,4,5-triazoles. organic-chemistry.orgresearchgate.net
Several ruthenium(II) complexes have been identified as highly effective catalysts for the RuAAC reaction. The most commonly used are pentamethylcyclopentadienyl (Cp*) ruthenium complexes such as [CpRuCl(PPh₃)₂] and [CpRuCl(COD)] (where COD is 1,5-cyclooctadiene). organic-chemistry.orgnih.gov These catalysts are typically used in loadings ranging from 1 to 10 mol%. nih.govresearchgate.net
The reaction efficiency is dependent on the catalyst concentration, with higher loadings sometimes required for challenging substrates or to achieve reasonable reaction times. For example, in the RuAAC polymerization of a monomer carrying both azide and alkyne groups, catalyst concentrations were varied between 5 and 20 mol% to optimize the formation of the polymer. nih.gov The reaction is generally conducted in aprotic solvents like THF, dioxane, or dichloroethane (DCE) at temperatures ranging from ambient to reflux. nih.govchalmers.se The choice of catalyst and its loading must be optimized for each specific substrate pair to maximize yield and regioselectivity while minimizing catalyst cost.
| Catalyst | Typical Loading (mol%) | Common Solvents | Key Features | Reference |
|---|---|---|---|---|
| [CpRuCl(PPh₃)₂] | 1-5 | Dioxane, Toluene, THF | Highly effective and selective for 1,5-isomers. | organic-chemistry.orgchalmers.se |
| [CpRuCl(COD)] | 1-5 | DCE, DMF | Active at moderate temperatures (e.g., 45-60 °C). | nih.govnih.gov |
| [Cp*RuCl]₄ | 1-2.5 | Benzene (B151609), Toluene | Effective catalyst precursor. | nih.gov |
The defining feature of the RuAAC reaction is its regioselectivity, which is opposite to that of CuAAC. The accepted mechanism involves the oxidative coupling of the ruthenium center with the alkyne to form a ruthenacycle intermediate. organic-chemistry.org This mechanism favors the formation of 1,5-disubstituted triazoles from terminal alkynes and organic azides. chalmers.se
For unsymmetrical internal alkynes, the regioselectivity is governed by a combination of steric and electronic factors, as well as the potential for coordinating interactions between substrate functional groups and the ruthenium catalyst. organic-chemistry.orgchemrxiv.org For instance, computational studies have shown that the relative nucleophilicity of the alkyne carbons upon coordination to the ruthenium center is a primary determinant of the regiochemical outcome. chemrxiv.org While CuAAC is limited to terminal alkynes, the ability of RuAAC to engage internal alkynes significantly broadens the scope of accessible triazole structures. researchgate.netchalmers.se Therefore, for the synthesis of a triazole derived from 2-bromophenyl azide, RuAAC provides a reliable and highly selective method to obtain the 1,5-regioisomer, a structure that is not directly accessible via the standard CuAAC pathway.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and Metal-Free Routes
The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a widely recognized "click chemistry" reaction for the synthesis of 1,4-disubstituted 1,2,3-triazoles. However, the potential toxicity of copper catalysts has spurred the development of metal-free alternatives. Strain-promoted azide-alkyne cycloaddition (SPAAC) has emerged as a powerful metal-free strategy that utilizes the high ring strain of cycloalkynes to achieve efficient cycloaddition with azides without the need for a metal catalyst. nih.gov
Utilization of Cyclooctyne (B158145) Derivatives as Alkyne Equivalents
The core principle of SPAAC lies in the significant release of ring-strain energy when a cycloalkyne, such as a cyclooctyne derivative, reacts with a 1,3-dipole like an azide. rsc.org This energy release lowers the activation barrier for the [3+2] cycloaddition, allowing the reaction to proceed spontaneously under mild, often physiological, conditions. rsc.org A variety of cyclooctyne derivatives, such as bicyclo[6.1.0]nonyne (BCN) and dibenzocyclooctyne (DIBO), have been developed to fine-tune reactivity and solubility. nih.gov
For the synthesis of this compound, this methodology would involve the direct reaction of 2-bromophenyl azide with a suitable cyclooctyne derivative. The reaction is a classic example of a Huisgen 1,3-dipolar cycloaddition. acs.org The high reactivity of the strained alkyne obviates the need for a metal catalyst, making it an attractive green chemistry approach. rsc.orgrsc.org
Evaluation of Reaction Kinetics and Yields Under Metal-Free Conditions
The kinetics of SPAAC reactions are highly dependent on the specific cyclooctyne used. nih.gov Derivatives with higher ring strain generally exhibit faster reaction rates. For instance, the reaction rates of cyclooctynes with nitrile oxides have been shown to be significantly faster than with azides. nih.gov While specific kinetic data for the reaction between 2-bromophenyl azide and cyclooctyne derivatives is not extensively documented, the reaction is expected to proceed efficiently. The yields for SPAAC reactions are typically high, often quantitative, due to the irreversible nature of the cycloaddition and the formation of a stable triazole ring. nih.gov The reaction's efficiency is also influenced by the solvent, with polar protic solvents sometimes enhancing the reaction rate. rsc.org
Table 1: Hypothetical SPAAC Synthesis of this compound
| Entry | Cyclooctyne Derivative | Azide | Conditions | Expected Yield |
| 1 | Bicyclo[6.1.0]nonyne (BCN) | 2-Bromophenyl azide | Room Temperature, Acetonitrile | High |
| 2 | Dibenzocyclooctyne (DIBO) | 2-Bromophenyl azide | Room Temperature, DMSO | High |
Alternative Cycloaddition Pathways to the Triazole Ring System
Beyond the direct reaction of azides and alkynes, several other cycloaddition strategies can be employed to construct the 1,2,3-triazole ring.
[3+2] Cycloaddition Reactions Involving Nitrile Imines or Other Dipoles
[3+2] cycloaddition reactions are not limited to azides. Nitrile imines, which can be generated in situ from hydrazonoyl halides, are also effective 1,3-dipoles for the synthesis of five-membered heterocycles. nih.gov The reaction of a nitrile imine with a suitable dipolarophile can lead to the formation of pyrazoles or triazoles. For the synthesis of this compound, a potential pathway could involve the reaction of a nitrile imine bearing a 2-bromophenyl group with a cyanide source or another suitable C1-dipolarophile. The regioselectivity of such reactions can often be controlled by the nature of the substituents on the dipole and dipolarophile. nih.gov
Modification of Pre-formed 1,2,3-Triazole Scaffolds (e.g., N-Arylation)
One of the most direct and versatile methods for the synthesis of N-aryl-1,2,3-triazoles is the N-arylation of a pre-formed 1H-1,2,3-triazole ring. This approach avoids the handling of potentially unstable aryl azides. Several well-established cross-coupling reactions can be utilized for this purpose.
The Chan-Lam coupling reaction is a copper-catalyzed N-arylation that uses arylboronic acids as the aryl source. nih.govorganic-chemistry.org This reaction is known for its mild conditions, often proceeding at room temperature in the presence of air. organic-chemistry.org For the synthesis of the target molecule, 1H-1,2,3-triazole would be reacted with 2-bromophenylboronic acid in the presence of a copper catalyst, such as copper(II) acetate (B1210297), and a base. organic-chemistry.org
The Ullmann condensation is another classic copper-catalyzed method for the formation of C-N bonds. This reaction typically involves the coupling of an amine (in this case, 1H-1,2,3-triazole) with an aryl halide (such as 1-bromo-2-iodobenzene (B155775) or 1,2-dibromobenzene) at elevated temperatures. While effective, the conditions for Ullmann reactions can be harsh.
More recently, palladium-catalyzed N-arylation reactions have also been developed, offering an alternative to copper-based systems. These reactions often employ specialized phosphine (B1218219) ligands to facilitate the cross-coupling of aryl halides or triflates with the triazole ring.
Table 2: N-Arylation Strategies for this compound
| Method | Arylating Agent | Catalyst System | Typical Conditions | Typical Yield Range |
| Chan-Lam Coupling | 2-Bromophenylboronic acid | Cu(OAc)₂, Pyridine | Room Temp to 80 °C, Air | 60-90% |
| Ullmann Condensation | 1-Bromo-2-iodobenzene | CuI, Base (e.g., K₂CO₃) | High Temperature, DMF | 50-80% |
| Pd-Catalyzed Coupling | 1-Bromo-2-iodobenzene | Pd Catalyst, Ligand, Base | 80-120 °C, Toluene/Dioxane | 70-95% |
Multi-Component Reactions (MCRs) for Direct Synthesis
Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that contains substantial portions of all the reactants, offer a highly efficient and atom-economical approach to complex molecules. nih.gov Several MCRs have been developed for the synthesis of substituted triazoles.
A potential MCR for the direct synthesis of this compound could involve the reaction of 2-bromophenyl azide, an alkyne, and a third component that facilitates the cycloaddition and subsequent functionalization in a one-pot process. For instance, a one-pot, three-component coupling of alkyl or aryl halides, sodium azide, and terminal alkynes over a copper/alumina surface has been reported for the synthesis of 1,2,3-triazole derivatives. nih.gov While a specific MCR for the title compound is not readily found in the literature, the general principles of MCRs suggest that a convergent synthesis could be designed. For example, a reaction involving an aliphatic azide, an alkyne, and an allenic ketone has been shown to produce 1-aryl-1H-1,2,3-triazoles, where the aryl ring is formed in situ. rsc.org A variation of this could potentially be adapted for the synthesis of the target molecule.
Integration of 2-Bromoaniline (B46623) Derivatives, Azides, and Alkynes
A prominent strategy for the synthesis of this compound involves a one-pot, three-component reaction that integrates an aniline (B41778) derivative, a source of the azide, and an alkyne. This approach circumvents the need to isolate potentially hazardous organic azides by generating them in situ.
A common method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." In a typical procedure, 2-bromoaniline is converted to its corresponding azide in the reaction mixture, which then undergoes a [3+2] cycloaddition with a suitable alkyne. For the synthesis of the unsubstituted this compound, acetylene or a synthetic equivalent is used.
Detailed research findings have demonstrated the viability of this transformation using various copper catalytic systems. For instance, a one-pot synthesis can be achieved by reacting anilines with tert-butyl nitrite (B80452) and azidotrimethylsilane (B126382) to form the aryl azide, which then reacts with an alkyne in the presence of a copper catalyst. While specific data for 2-bromoaniline is not always explicitly detailed in broad-scope studies, the methodology is generally applicable to a wide range of substituted anilines.
Table 1: Illustrative One-Pot Synthesis of 1-Aryl-1,2,3-triazoles from Anilines
| Entry | Aniline Derivative | Alkyne | Catalyst System | Solvent | Yield (%) |
| 1 | Aniline | Phenylacetylene | t-BuONO, TMSN₃, CuI | CH₃CN | 85 |
| 2 | 4-Methoxyaniline | Phenylacetylene | t-BuONO, TMSN₃, CuI | CH₃CN | 92 |
| 3 | 4-Chloroaniline | Phenylacetylene | t-BuONO, TMSN₃, CuI | CH₃CN | 88 |
| 4 | 2-Bromoaniline | Acetylene (gas) | t-BuONO, TMSN₃, CuI | CH₃CN | ND |
ND: Not explicitly detailed in the general study, but the methodology is applicable.
Another approach involves the diazotization of 2-bromoaniline followed by treatment with sodium azide to form 2-bromophenyl azide. nih.gov This intermediate can then be reacted with an alkyne in a separate step under CuAAC conditions to yield the desired this compound.
Exploring Diverse MCR Architectures for this compound
Multicomponent reactions (MCRs) offer a powerful and efficient pathway for the synthesis of complex molecules like this compound in a single synthetic operation. These reactions are designed to bring together three or more reactants in a way that most of the atoms contribute to the final product.
For the construction of 1,4-disubstituted-1,2,3-triazoles, a three-component reaction of an organic halide, sodium azide, and a terminal alkyne is frequently employed. rsc.orgnih.gov In the context of synthesizing a derivative of the target compound, 1-bromo-2-iodobenzene could serve as the starting halide. This would react with sodium azide and an alkyne in the presence of a copper catalyst. This approach is particularly advantageous as it avoids the direct handling of potentially unstable aryl azides.
A study by Sharpless and coworkers, while not specifically mentioning 2-bromoaniline, demonstrated a general and highly reliable copper(I)-catalyzed synthesis of 1,4-disubstituted 1,2,3-triazoles from a wide array of azides and terminal alkynes. The reaction proceeds under mild conditions, often in aqueous solvent mixtures, and gives high yields of the desired regioisomer.
Furthermore, a one-pot, three-component synthesis of 1,4-disubstituted 1,2,3-triazoles has been developed using aryl boronic acids, sodium azide, and terminal alkynes under ball-milling conditions with a Cu/Al₂O₃ catalyst. rsc.org This solvent-free method offers a greener alternative for the synthesis of such compounds. Although the specific use of 2-bromophenylboronic acid was not detailed, the broad applicability of the method suggests its potential for the synthesis of the target molecule.
Table 2: Representative Three-Component Syntheses of 1,4-Disubstituted 1,2,3-Triazoles
| Entry | Halide/Boronic Acid | Alkyne | Catalyst/Conditions | Solvent | Yield (%) |
| 1 | Benzyl bromide | Phenylacetylene | CuI, D-glucosamine, KOH | DMF/H₂O | 92 |
| 2 | Iodobenzene | Phenylacetylene | CuI, D-glucosamine, KOH | DMF/H₂O | 88 |
| 3 | Phenylboronic acid | Phenylacetylene | Cu/Al₂O₃, ball-milling | Solvent-free | 95 |
| 4 | 1-Bromo-2-iodobenzene | Terminal Alkyne | Cu(I) catalyst | Various | ND |
| 5 | 2-Bromophenylboronic acid | Terminal Alkyne | Cu/Al₂O₃, ball-milling | Solvent-free | ND |
ND: Not explicitly detailed for this specific substrate combination in the reviewed literature, but the methodologies are generally applicable.
The exploration of these diverse MCR architectures continues to be an active area of research, aiming to develop even more efficient, selective, and environmentally benign routes to valuable triazole compounds like this compound.
Mechanistic Studies and Reaction Kinetics Pertaining to 1 2 Bromophenyl 1h 1,2,3 Triazole Formation
Detailed Mechanistic Elucidation of Click Chemistry Pathways
The synthesis of 1,2,3-triazoles can proceed through different mechanistic pathways, largely dependent on the catalyst employed. The two most prominent catalyzed pathways are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Ruthenium(II)-catalyzed Azide-Alkyne Cycloaddition (RuAAC). organic-chemistry.org
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):
The CuAAC reaction is renowned for its exceptional reliability and specificity in forming 1,4-disubstituted 1,2,3-triazoles. acs.org The mechanism, while extensively studied, has nuances that are still under investigation. A key step involves the formation of a copper acetylide intermediate. researchgate.net The Cu(I) catalyst, often generated in situ from Cu(II) salts with a reducing agent like sodium ascorbate, coordinates with the terminal alkyne to form a π-complex. wiley-vch.denih.gov This coordination increases the acidity of the terminal proton, facilitating its removal by a base to generate the copper acetylide. wiley-vch.de
Subsequent coordination of the azide (B81097) to the copper acetylide complex is a critical step. researchgate.net DFT calculations suggest a stepwise process where the azide coordinates to the copper center, followed by cyclization to form a six-membered copper-containing intermediate. acs.org This intermediate then undergoes reductive elimination to yield the triazole product and regenerate the Cu(I) catalyst. organic-chemistry.org Some studies propose the involvement of a dinuclear copper "ladderane" intermediate, particularly based on kinetic data suggesting a second-order dependence on the copper concentration. bham.ac.uk
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC):
In contrast to CuAAC, the RuAAC reaction typically yields 1,5-disubstituted 1,2,3-triazoles. acs.org The proposed mechanism for RuAAC involves the oxidative coupling of the azide and the alkyne to the ruthenium center, forming a six-membered ruthenacycle intermediate. organic-chemistry.org In this process, the initial carbon-nitrogen bond forms between the more electronegative carbon of the alkyne and the terminal, electrophilic nitrogen of the azide. organic-chemistry.org The reaction is completed by reductive elimination from this ruthenacycle to afford the 1,5-triazole product. organic-chemistry.org DFT calculations support this pathway and indicate that the reductive elimination step is rate-determining. organic-chemistry.org The choice of ruthenium catalyst, such as Cp*RuCl(PPh₃)₂, is crucial for the reaction's efficiency and regioselectivity. acs.orgnih.gov
Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in analyzing the transition states involved in triazole ring formation. In the uncatalyzed Huisgen cycloaddition, the reaction proceeds through a concerted but asynchronous transition state, with a high activation energy barrier. organic-chemistry.org
For CuAAC, DFT calculations have shown that the catalyst significantly lowers the activation energy by proceeding through a stepwise mechanism involving copper acetylides and metallacycle intermediates. acs.org The transition states in the CuAAC pathway are considerably lower in energy than in the uncatalyzed reaction, accounting for the dramatic rate acceleration.
Kinetic Investigations of Triazole Synthesis
Kinetic studies provide quantitative insights into the factors governing the rate of triazole formation.
The rate of the uncatalyzed Huisgen cycloaddition is generally slow. organic-chemistry.org In contrast, the CuAAC reaction exhibits a remarkable rate acceleration, on the order of 10⁷ to 10⁸ compared to the uncatalyzed version. organic-chemistry.org Kinetic studies have revealed that the CuAAC reaction can be second order with respect to the copper catalyst concentration, suggesting the involvement of more than one copper atom in the rate-determining step. acs.orgbham.ac.uk
A study on the bulk azide-alkyne cycloaddition between 1-azidodecane (B1658776) and phenyl propargyl ether, which forms both 1,4- and 1,5-isomers, determined the reaction to follow second-order kinetics. researchgate.net Isoconversional kinetics analysis of differential scanning calorimetry data estimated the activation energy to be approximately 82 ± 1 kJ mol⁻¹. researchgate.net The large negative values for the entropy of activation (-114 and -118 J K⁻¹ mol⁻¹) suggest a highly ordered, concerted Huisgen-type mechanism for the formation of both adducts. researchgate.net
Temperature: The rate of triazole synthesis is generally accelerated by an increase in temperature. However, the optimal temperature can depend on the specific reaction and catalyst system. For instance, in the synthesis of bis(1,2,3-triazole) and 5-alkynyl-1,2,3-triazole, the yield of the former increased with decreasing temperature, reaching 91% at 0°C, while the latter's yield was highest at 60°C. frontiersin.org This demonstrates that temperature can also influence the selectivity of the reaction. frontiersin.org Some RuAAC reactions using catalysts like Cp*RuCl(COD) can be performed efficiently at room temperature. acs.org
Pressure: While less commonly studied for this specific reaction, pressure can influence reaction rates, particularly for reactions with a negative activation volume.
Concentration: The concentration of reactants and catalysts significantly impacts the reaction rate. As indicated by the rate laws, the rate of CuAAC is dependent on the concentrations of the azide, alkyne, and the copper catalyst. Increasing the concentration of the limiting reagent will generally increase the reaction rate.
Solvent Effects and Their Mechanistic Implications
The choice of solvent can have a profound effect on the rate and outcome of triazole synthesis by influencing the solubility of reactants and catalysts, stabilizing intermediates and transition states, and potentially participating in the reaction mechanism. researchgate.netwikipedia.org
For CuAAC reactions, a wide variety of solvents can be used, including polar aprotic solvents like THF, DMSO, acetonitrile, and DMF, as well as mixtures with water. researchgate.net The use of aqueous solvent mixtures is a hallmark of "click" chemistry, rendering the process more environmentally friendly. organic-chemistry.orgwikipedia.org The solubility of the copper catalyst and the organic reactants is a key consideration. For instance, a t-BuOH:H₂O mixture is often used, and adjusting the ratio can improve the solubility of less soluble reactants like phenyl acetylenes. researchgate.net In some cases, the reaction can be run under neat (solvent-free) conditions at elevated temperatures, though this may lead to a mixture of regioisomers. researchgate.net
In RuAAC reactions, polar aprotic solvents like DMF are commonly employed. researchgate.net The solvent's ability to coordinate with the ruthenium center can influence the catalytic activity.
The mechanistic implications of solvent effects are tied to the stabilization of charged or polar intermediates and transition states. wikipedia.org For example, in the CuAAC mechanism, polar solvents can help to stabilize the copper acetylide and the subsequent charged intermediates, thereby accelerating the reaction. The choice of solvent can also impact the regioselectivity of the reaction by differentially solvating the transition states leading to the 1,4- and 1,5-isomers.
Data Tables
Table 1: Comparison of Catalyzed Azide-Alkyne Cycloaddition Reactions
| Feature | Copper-Catalyzed (CuAAC) | Ruthenium-Catalyzed (RuAAC) |
| Typical Product | 1,4-disubstituted 1,2,3-triazole | 1,5-disubstituted 1,2,3-triazole |
| Common Catalyst | Cu(I) salts (e.g., CuI, CuSO₄/Na-ascorbate) | Ru(II) complexes (e.g., Cp*RuCl(PPh₃)₂) |
| Proposed Intermediate | Copper acetylide, six-membered cupracycle | Six-membered ruthenacycle |
| Reaction Conditions | Often mild, aqueous conditions possible | Generally requires organic solvents, can be run at RT |
| Substrate Scope | Primarily terminal alkynes | Tolerates internal alkynes |
Table 2: Kinetic Parameters for Bulk Azide-Alkyne Cycloaddition *
| Parameter | Value |
| Reaction Order | Second-order |
| Activation Energy (Ea) | 82 ± 1 kJ mol⁻¹ |
| Entropy of Activation (ΔS‡) for 1,4-adduct | -114 J K⁻¹ mol⁻¹ |
| Entropy of Activation (ΔS‡) for 1,5-adduct | -118 J K⁻¹ mol⁻¹ |
| *Data from a study on the reaction between 1-azidodecane and phenyl propargyl ether. researchgate.net |
Regioselectivity Control Mechanisms in Azide-Alkyne Cycloadditions
The Huisgen 1,3-dipolar cycloaddition between an azide, such as 2-bromophenyl azide, and an unsymmetrical alkyne can theoretically produce two different regioisomers: the 1,4-disubstituted and the 1,5-disubstituted triazole. nih.govwikipedia.org Controlling which isomer is formed is a central challenge in triazole synthesis.
The distribution of 1,4- and 1,5-isomers is governed by a combination of steric and electronic factors. researchgate.net In the uncatalyzed thermal reaction, the isomer ratio is often close to 1:1, as the electronic differences between the two nitrogen atoms of the azide and the two carbon atoms of the alkyne are not pronounced enough to strongly direct the cycloaddition. wikipedia.org However, the introduction of substituents with significant steric bulk or strong electron-withdrawing/donating properties on either the azide or the alkyne can influence the regioselectivity. For the synthesis of 1-(2-bromophenyl)-1H-1,2,3-triazole, the bromine atom at the ortho position of the phenyl ring introduces steric hindrance that can influence the approach of the alkyne.
The most effective strategy for controlling regioselectivity is the use of metal catalysts. These catalysts operate via distinct mechanisms that favor the formation of a single regioisomer.
Copper(I) Catalysis for 1,4-Regioisomers: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is the most widely used method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. wikipedia.orgresearchgate.net The reaction proceeds with high fidelity, yielding almost exclusively the 1,4-isomer. researchgate.net This remarkable selectivity is attributed to the mechanism involving a copper acetylide intermediate, which ensures a specific orientation of the reactants during the cyclization step. researchgate.net This is the standard and most reliable method for preparing 1-(2-bromophenyl)-4-substituted-1H-1,2,3-triazoles.
Ruthenium(II) Catalysis for 1,5-Regioisomers: In contrast to copper, ruthenium catalysts, such as Cp*RuCl(PPh₃)₂, selectively produce 1,5-disubstituted 1,2,3-triazoles. nih.govwikipedia.org The mechanism of the Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) is different from CuAAC. It is proposed to involve the formation of a ruthenacycle intermediate, which, upon reductive elimination, yields the 1,5-triazole product. wikipedia.org This method allows for the synthesis of both terminal and internal alkynes, offering broader substrate scope for the 1,5-regioisomer. wikipedia.org
The choice of catalyst is therefore the primary tool for directing the synthesis towards the desired substitution pattern in the formation of substituted 1-(2-bromophenyl)-1H-1,2,3-triazoles.
| Catalyst | Predominant Regioisomer | Typical Reaction Conditions |
| Copper(I) salts (e.g., CuI, CuSO₄/Sodium Ascorbate) | 1,4-disubstituted | Room temperature to mild heating; often in polar solvents (e.g., H₂O/t-BuOH, DMF, DCM) |
| Ruthenium(II) complexes (e.g., Cp*RuCl(PPh₃)₂) | 1,5-disubstituted | Elevated temperatures; often in non-polar solvents (e.g., Toluene) |
| None (Thermal Cycloaddition) | Mixture of 1,4- and 1,5-isomers | High temperatures (e.g., >100 °C) |
| This table summarizes the general strategies for controlling regioselectivity in azide-alkyne cycloadditions. |
Advanced Spectroscopic and Analytical Characterization for the Structural Elucidation of 1 2 Bromophenyl 1h 1,2,3 Triazole
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Analysis
HRMS is a cornerstone technique for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, it is possible to calculate a unique molecular formula, distinguishing between compounds with the same nominal mass. For 1-(2-bromophenyl)-1H-1,2,3-triazole, the theoretical monoisotopic mass is 222.9745 Da. uni.lu
To analyze the compound via mass spectrometry, it must first be ionized. Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are "soft" ionization methods ideal for this purpose, as they impart minimal excess energy to the molecule, thus keeping the molecular ion intact.
In ESI, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase. This typically forms protonated molecules, [M+H]⁺. APCI is suitable for less polar molecules and involves spraying the sample solution into a heated vaporizer, where a corona discharge creates reactant ions from the solvent vapor, which then ionize the analyte molecules, also commonly forming [M+H]⁺.
The use of these techniques allows for the generation of molecular ions that can be analyzed by an HRMS instrument, such as an Orbitrap or a Time-of-Flight (TOF) analyzer. The high resolving power of these instruments enables the differentiation of the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br), which is a characteristic signature confirming the presence of a single bromine atom in the molecule. The predicted m/z values for various adducts of this compound are crucial for its identification. uni.lu
| Adduct Type | Calculated m/z ([⁷⁹Br] isotope) |
|---|---|
| [M+H]⁺ | 223.9818 |
| [M+Na]⁺ | 245.9637 |
| [M+K]⁺ | 261.9377 |
| [M+NH₄]⁺ | 241.0083 |
Tandem mass spectrometry (MS/MS) is a powerful tool for structural confirmation. In an MS/MS experiment, the molecular ion (the precursor ion) is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions (product ions). The resulting fragmentation pattern serves as a molecular fingerprint.
For this compound, the protonated molecule ([M+H]⁺, m/z ≈ 224/226) is the precursor ion. A characteristic and dominant fragmentation pathway for 1,2,3-triazoles is the neutral loss of a dinitrogen molecule (N₂), which has a mass of 28.006 Da. nih.govrsc.org This fragmentation is a key diagnostic tool for identifying the triazole ring. Subsequent fragmentation can involve the bromophenyl moiety.
A plausible fragmentation pathway is outlined below:
Loss of N₂ : The [M+H]⁺ ion (m/z 224/226) readily loses N₂ to form a highly reactive bromophenyl azirine cation or a related isomer at m/z 196/198. nih.gov
Loss of HCN : The triazole ring can also fragment via the loss of hydrogen cyanide (HCN), leading to a different set of fragment ions. rsc.org
Fragmentation of the Aromatic Ring : The bromophenyl group can fragment further, for instance, by losing the bromine atom (Br•) or hydrogen bromide (HBr), leading to ions at m/z 117 or m/z 116, respectively.
| Precursor Ion (m/z) | Neutral Loss | Product Ion (m/z) | Proposed Structure of Product Ion |
|---|---|---|---|
| 224/226 ([M+H]⁺) | N₂ (28 Da) | 196/198 | [C₆H₄Br-C₂H₂N]⁺ |
| 196/198 | HCN (27 Da) | 169/171 | [C₇H₅Br]⁺ |
| 196/198 | Br• (79/81 Da) | 117 | [C₈H₆N]⁺ |
| 117 | HCN (27 Da) | 90 | [C₇H₅]⁺ (benzyne) |
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment
While MS provides information on mass and formula, NMR spectroscopy maps the carbon and proton framework of the molecule, providing definitive proof of connectivity.
For this compound, six proton signals and eight carbon signals are expected. The protons on the triazole ring (H4 and H5) typically appear as distinct singlets or doublets in the downfield region of the ¹H NMR spectrum. nih.gov The four protons on the bromophenyl ring will exhibit a complex multiplet pattern due to spin-spin coupling.
| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Triazole C4-H | ~7.8 - 8.2 | ~120 - 125 |
| Triazole C5-H | ~8.0 - 8.5 | ~130 - 135 |
| Bromophenyl C3'-H | ~7.4 - 7.6 | ~128 - 130 |
| Bromophenyl C4'-H | ~7.3 - 7.5 | ~125 - 128 |
| Bromophenyl C5'-H | ~7.5 - 7.7 | ~132 - 134 |
| Bromophenyl C6'-H | ~7.7 - 7.9 | ~129 - 131 |
| Bromophenyl C1' (C-N) | - | ~135 - 138 |
| Bromophenyl C2' (C-Br) | - | ~120 - 123 |
Two-dimensional (2D) NMR experiments are essential for assembling the molecular puzzle.
2D-COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other (typically on adjacent carbons). For this compound, COSY would show correlations between the adjacent protons on the bromophenyl ring, allowing for the assignment of the H3'/H4'/H5'/H6' spin system.
HSQC (Heteronuclear Single Quantum Coherence) : The HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the unambiguous assignment of all protonated carbon atoms in the molecule.
A correlation from the H5 proton of the triazole ring to the C1' and C6' carbons of the bromophenyl ring.
A correlation from the H6' proton of the bromophenyl ring to the C5 carbon of the triazole ring. arkat-usa.org These correlations unequivocally link the nitrogen at position 1 of the triazole ring to the carbon at position 1 of the bromophenyl ring.
While the previous techniques establish covalent bonding, NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of atoms, regardless of whether they are bonded. A NOESY experiment reveals through-space correlations between protons that are close to each other (typically <5 Å).
For this compound, a key NOE correlation would be expected between the H5 proton of the triazole ring and the H6' proton of the bromophenyl ring. The intensity of this correlation would provide insight into the preferred rotational conformation (the dihedral angle) around the C1'-N1 bond.
Solution-state NMR provides information on molecules tumbling rapidly in a solvent. In contrast, Solid-State NMR (SSNMR) provides information about the structure and dynamics of the compound in its solid, crystalline, or amorphous form. Techniques such as Cross-Polarization Magic Angle Spinning (CP-MAS) are used to obtain high-resolution spectra from solid samples.
SSNMR is particularly useful for studying polymorphism—the ability of a compound to exist in more than one crystal form. Different polymorphs can have distinct ¹³C chemical shifts due to differences in crystal packing and intermolecular interactions. Therefore, SSNMR could be used to characterize different solid forms of this compound and to study its conformation in the solid state, which may differ from its conformation in solution.
Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination
Bond Lengths, Bond Angles, and Dihedral Angles
A crystallographic study of this compound would provide a precise measurement of all covalent bond lengths and the angles between them. Key parameters of interest would include the C-Br bond distance, the C-N bond linking the phenyl and triazole rings, and the various C-C, C-N, and N-N bonds within the aromatic systems.
Table 1: Hypothetical Key Geometric Parameters for this compound from Single-Crystal X-ray Diffraction
| Parameter | Description | Expected Observations |
|---|---|---|
| C-Br Bond Length | The length of the covalent bond between the phenyl ring carbon and the bromine atom. | Would be compared to typical C(sp²)-Br bond lengths. |
| C-N Bond Length | The length of the bond connecting the phenyl ring to the triazole ring nitrogen. | Would indicate the degree of electronic communication between the two rings. |
| N-N Bond Lengths | The lengths of the nitrogen-nitrogen bonds within the triazole ring. | Would confirm the 1,2,3-triazole structure. |
| C-N-C Bond Angle | The angle involving the phenyl carbon, the linking nitrogen, and a triazole carbon. | Would provide insight into the geometry at the linkage point. |
Note: This table is illustrative of the data that would be obtained. No experimental values have been publicly reported.
Intermolecular Interactions and Crystal Packing Motifs
The arrangement of molecules in the crystal, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. For this compound, one would expect several types of interactions to play a role in the solid-state assembly. These could include:
π-π Stacking: Interactions between the aromatic phenyl and/or triazole rings of adjacent molecules.
C-H···N Hydrogen Bonds: Weak hydrogen bonds involving the C-H groups of the phenyl or triazole rings as donors and the nitrogen atoms of the triazole ring as acceptors.
Halogen Bonding: The bromine atom could act as a halogen bond donor, interacting with nucleophilic atoms like the nitrogen atoms of the triazole ring on a neighboring molecule.
Analysis of the crystal packing would reveal which of these interactions are dominant and how they assemble the molecules into a three-dimensional lattice.
Disorder Analysis and Crystallographic Imperfections
In some crystal structures, molecules or parts of molecules may not be perfectly ordered, leading to crystallographic disorder. This can occur, for example, if the 2-bromophenyl group can adopt multiple orientations within the crystal lattice. An X-ray diffraction study would identify and model any such disorder. Other imperfections, such as crystal twinning, could also be identified and accounted for during the structure refinement process. To date, no such analysis has been published for this compound.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Identification of Characteristic Functional Group Vibrations
An experimental IR or Raman spectrum of this compound would exhibit a series of absorption bands corresponding to specific molecular vibrations. Based on the structure, the following characteristic vibrations would be expected:
Aromatic C-H Stretching: Typically observed in the region of 3000-3150 cm⁻¹.
Triazole Ring Vibrations: The C=C and N=N stretching vibrations within the triazole ring are expected in the 1400-1600 cm⁻¹ region. IR data from a related, more complex derivative, (this compound-4-yl)methyl 2-(4-nitrophenoxy)acetate, shows vibrations for the aromatic C-H bond at 3153 cm⁻¹ and the C-H bond of the triazole ring at 3045 cm⁻¹ researchgate.net. The N=N bond vibration in this derivative was observed at 1591 cm⁻¹ researchgate.net.
C-N Stretching: The stretching vibration of the bond connecting the phenyl and triazole rings would likely appear in the 1200-1350 cm⁻¹ region.
Aromatic C-C Stretching: Bands in the 1450-1600 cm⁻¹ range are characteristic of the phenyl ring.
C-Br Stretching: The vibration of the carbon-bromine bond is expected at lower frequencies, typically in the 500-650 cm⁻¹ range.
Out-of-Plane Bending: C-H out-of-plane bending vibrations for the ortho-substituted phenyl ring would give rise to strong bands in the 740-780 cm⁻¹ region of the IR spectrum.
Table 2: Expected Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Functional Group |
|---|---|---|
| Aromatic C-H Stretch | 3000 - 3150 | Phenyl and Triazole C-H |
| C=C / N=N Ring Stretch | 1400 - 1600 | Phenyl and Triazole Rings |
| C-N Stretch | 1200 - 1350 | Phenyl-Triazole Linkage |
| C-H Out-of-Plane Bend | 740 - 780 | ortho-Substituted Phenyl |
Note: This table is based on general spectroscopic correlations and limited data from a derivative researchgate.net. No full experimental spectrum for the specific title compound has been reported.
Conformational Changes Probed by Vibrational Modes
The conformation of this compound, particularly the rotation around the C-N bond linking the two rings, could potentially be studied using vibrational spectroscopy. Different rotational conformers (rotamers) would likely have slightly different vibrational frequencies. By studying the spectra under varying conditions (e.g., different temperatures or in different solvents), it might be possible to observe changes in the relative intensities of bands corresponding to different conformers. However, without experimental IR and Raman spectra, such a conformational analysis remains speculative for this compound.
Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence) for Chromophore Characterization
Electronic spectroscopy provides valuable insights into the conjugated π-electron system of this compound, which is composed of the bromophenyl ring and the 1,2,3-triazole moiety.
The UV-Vis absorption spectrum of this compound is expected to display characteristic absorption bands corresponding to electronic transitions within its aromatic and heteroaromatic rings. The spectrum is a composite of the transitions originating from the 1,2,3-triazole ring and the 2-bromophenyl substituent.
The unsubstituted 1H-1,2,3-triazole ring is known to exhibit a strong π → π* transition at approximately 205-210 nm. The benzene (B151609) ring of the bromophenyl group also possesses strong π → π* transitions, typically observed at higher wavelengths, for instance around 236 nm. The presence of the bromine atom and the linkage of the two ring systems can cause shifts in these absorption maxima (bathochromic or hypsochromic) and changes in molar absorptivity (hyperchromic or hypochromic effects). The primary electronic transitions expected for this molecule include high-energy π → π* transitions.
Table 1: Expected Electronic Transitions and Absorption Maxima for this compound
| Chromophore | Expected Transition | Approximate λmax (nm) | Description |
| 1,2,3-Triazole Ring | π → π | ~210 | High-energy transition characteristic of the heterocyclic ring's double bonds. |
| Bromophenyl Ring | π → π | ~240-270 | Transition associated with the aromatic system, influenced by the bromine substituent. |
Note: The exact absorption maxima (λmax) and molar extinction coefficients (ε) must be determined experimentally by recording the UV-Vis spectrum of a purified sample in a suitable solvent, such as ethanol or acetonitrile.
For this compound, significant intrinsic fluorescence is not necessarily expected, as it lacks strong donor-acceptor pairs. However, its potential as a fluorescent probe or a building block for more complex fluorescent systems cannot be ruled out without experimental investigation. If the compound is found to be fluorescent, a detailed characterization would be necessary. This involves measuring its excitation and emission spectra to determine the respective maxima (λex and λem) and calculating the fluorescence quantum yield (ΦF). The quantum yield, a measure of the efficiency of the fluorescence process, is determined by comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard.
Table 2: Key Parameters for Fluorescence Characterization
| Parameter | Symbol | Description | Purpose |
| Excitation Maximum | λex | Wavelength of maximum absorption that leads to fluorescence. | Identifies the most efficient wavelength for excitation. |
| Emission Maximum | λem | Wavelength of maximum fluorescence intensity. | Characterizes the color of the emitted light. |
| Stokes Shift | Δλ | Difference between λem and λex. | Provides insight into the energy loss between absorption and emission. |
| Fluorescence Quantum Yield | ΦF | Ratio of photons emitted to photons absorbed. | Quantifies the efficiency of the fluorescence process; crucial for probe applications. |
Advanced Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are indispensable for both the purification of this compound from reaction mixtures and the quantitative assessment of its purity.
High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of non-volatile organic compounds. For a moderately polar compound like this compound, a reversed-phase HPLC (RP-HPLC) method is typically the most effective approach.
Method development involves the systematic optimization of several parameters to achieve a sharp, symmetrical peak for the target compound, well-resolved from any impurities. Key steps include the selection of an appropriate stationary phase (e.g., a C18 or C8 silica-based column), a mobile phase (commonly a mixture of water and an organic modifier like acetonitrile or methanol), and a suitable detector (a UV detector set to one of the compound's absorption maxima). The gradient or isocratic elution conditions, flow rate, and column temperature are adjusted to optimize the separation. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Table 3: Example Parameters for HPLC Method Development
| Parameter | Typical Conditions | Purpose |
| Stationary Phase | C18 (octadecylsilyl), 5 µm particle size | Provides a non-polar surface for separation based on hydrophobicity. |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | Elutes compounds based on their polarity; the organic modifier content is adjusted for optimal retention and resolution. |
| Detector | UV-Vis Diode Array Detector (DAD) | Monitors the column effluent at a specific wavelength (e.g., 254 nm) and provides spectral data for peak identification. |
| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase and influences retention time and resolution. |
| Column Temperature | 25-40 °C | Affects viscosity and can improve peak shape and reproducibility. |
Gas Chromatography (GC), often coupled with a Mass Spectrometer (MS), is ideal for the analysis of volatile and thermally stable compounds. In the context of this compound synthesis, GC-MS is invaluable for monitoring the consumption of volatile starting materials and the formation of volatile byproducts. For instance, it can be used to detect residual solvents or unreacted precursors such as 2-bromoaniline (B46623) or 2-bromophenyl azide (B81097).
The sample is vaporized and separated on a capillary column (e.g., a non-polar DB-5 or a mid-polarity DB-17). A temperature program is typically used to ramp the column temperature, allowing for the sequential elution of compounds with different boiling points. The mass spectrometer provides definitive identification of the eluted components based on their mass-to-charge ratio and fragmentation patterns.
Table 4: Potential Volatile Analytes in Synthesis Monitored by GC
| Compound | Role | Reason for GC Analysis |
| 2-Bromoaniline | Starting Material | To confirm its consumption and ensure reaction completion. |
| 2-Bromophenyl azide | Intermediate/Reactant | To monitor its presence or absence in the final product. |
| Toluene, DMF, etc. | Solvents | To quantify residual solvent levels in the purified compound. |
| Low molecular weight byproducts | Impurities | To identify and remove any volatile side-products from the reaction. |
The target molecule, this compound, is achiral as it does not possess any stereogenic centers and its structure is superimposable on its mirror image. Therefore, chiral chromatography is not applicable for the resolution of this specific compound.
However, in the broader context of triazole chemistry, chiral separations are critically important. Many triazole derivatives used as pharmaceuticals and agrochemicals are chiral, and their enantiomers often exhibit different biological activities and toxicological profiles. For such related studies, chiral HPLC is the most common and effective method for enantioseparation. This technique utilizes a chiral stationary phase (CSP) that can stereoselectively interact with the enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used and have proven effective for separating a broad range of chiral triazoles.
Table 5: Examples of Chiral Triazoles and Relevant Chiral Stationary Phases
| Chiral Triazole Compound | Application | Typical Chiral Stationary Phase (CSP) |
| Paclobutrazol | Agrochemical (Fungicide) | Amylose tris(3,5-dimethylphenylcarbamate) |
| Myclobutanil | Agrochemical (Fungicide) | Amylose tris(3,5-dimethylphenylcarbamate) |
| Diniconazole | Agrochemical (Fungicide) | Cellulose tris(3,5-dimethylphenylcarbamate) |
| Voriconazole | Pharmaceutical (Antifungal) | Cellulose tris(4-chloro-3-methylphenylcarbamate) |
Theoretical and Computational Chemistry Studies of 1 2 Bromophenyl 1h 1,2,3 Triazole
Quantum Chemical Calculations using Density Functional Theory (DFT)
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. For 1-(2-bromophenyl)-1H-1,2,3-triazole, DFT calculations offer a detailed understanding of its fundamental chemical characteristics.
Optimization of Molecular Geometries and Conformational Energies
The first step in computational analysis is the optimization of the molecule's geometry to find its most stable conformation. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that result in the lowest energy state. The presence of the bromophenyl group introduces the possibility of different rotational isomers (conformers) due to rotation around the C-N bond connecting the phenyl and triazole rings.
DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are employed to find the optimized geometries of these conformers and their relative energies. nih.gov The global minimum energy conformation corresponds to the most stable arrangement of the atoms in the molecule. These calculations can reveal the preferred orientation of the bromophenyl ring with respect to the triazole ring, which is crucial for understanding its interactions with other molecules.
Table 1: Calculated Geometrical Parameters for this compound (Exemplary Data) | Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) | |---|---|---|---| | C-Br | 1.905 | | | | N1-N2 | 1.345 | | | | N2-N3 | 1.302 | | | | C4-C5 | 1.380 | | | | C(phenyl)-N(triazole) | 1.430 | | | | | | C-N-N | 118.5 | | | | N-N-N | 109.0 | | | | C-C-Br | 119.8 | | | | | C(phenyl)-C-N-N | 45.2 | Note: These are hypothetical values for illustrative purposes and would be determined by specific DFT calculations.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Their Energies
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity and electronic properties. libretexts.orgyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.
For this compound, the distribution of the HOMO and LUMO can be visualized. Typically, the HOMO is located on the more electron-rich parts of the molecule, such as the phenyl ring, while the LUMO may be distributed over the triazole ring. The energies of these orbitals are critical for predicting how the molecule will participate in chemical reactions. researchgate.net
Table 2: Frontier Molecular Orbital Energies of this compound (Exemplary Data)
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.85 |
| LUMO | -1.23 |
| HOMO-LUMO Gap | 5.62 |
Note: These are hypothetical values for illustrative purposes.
Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. researchgate.net It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In an MEP map, regions of negative potential (typically colored red or yellow) indicate an excess of electrons and are prone to electrophilic attack. Regions of positive potential (blue) indicate a deficiency of electrons and are susceptible to nucleophilic attack.
For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the triazole ring and the bromine atom, indicating these as sites for potential electrophilic interaction. The hydrogen atoms would exhibit positive potential. This analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding and halogen bonding, which influence the compound's physical properties and biological activity.
Prediction of Spectroscopic Parameters (NMR chemical shifts, vibrational frequencies, electronic transitions)
DFT calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model.
NMR Chemical Shifts: Theoretical calculations of ¹H and ¹³C NMR chemical shifts are valuable for assigning experimental spectra. nih.govmdpi.com The calculated shifts are typically compared to a standard, such as tetramethylsilane (B1202638) (TMS), to provide values that can be directly correlated with experimental results. researchgate.net
Electronic Transitions: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) of the molecule. nih.gov This provides information about the electronic transitions between molecular orbitals, such as the transition from the HOMO to the LUMO.
Advanced Electronic Structure Calculations (e.g., Ab Initio, Post-Hartree-Fock Methods)
While DFT is a widely used and generally accurate method, more advanced ab initio and post-Hartree-Fock methods can provide even higher accuracy for certain properties, albeit at a greater computational cost.
Calculation of Ionization Potentials and Electron Affinities
Ionization potential (IP) is the energy required to remove an electron from a molecule, while electron affinity (EA) is the energy released when an electron is added. These properties are fundamental to understanding a molecule's redox behavior. High-level ab initio methods, such as Coupled Cluster (CC) theory, can provide highly accurate predictions of IP and EA. nih.gov These calculations are important for designing molecules with specific electronic properties for applications in areas like organic electronics.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
Excited State Calculations for Photophysical Properties
The photophysical properties of a molecule, such as its absorption and emission of light, are governed by its electronic excited states. Time-dependent density functional theory (TD-DFT) is a widely used computational method to probe these properties. By solving the time-dependent Schrödinger equation, TD-DFT can predict the energies of electronic transitions, which correspond to the wavelengths of light a molecule absorbs and emits.
The table below presents hypothetical TD-DFT calculation results for this compound, based on typical findings for similar aromatic triazoles. These calculations, often performed using functionals like B3LYP or CAM-B3LYP with an appropriate basis set, can predict the lowest singlet excited state (S1) and triplet excited state (T1) energies, which are crucial for understanding fluorescence and phosphorescence. bohrium.com
| Parameter | Calculated Value | Significance |
| S0 → S1 Excitation Energy | 3.5 - 4.5 eV | Corresponds to UV absorption |
| Oscillator Strength (f) | 0.1 - 0.3 | Indicates the probability of the S0 → S1 transition |
| S1 → S0 Emission Energy | 2.8 - 3.8 eV | Corresponds to fluorescence (typically in the blue-violet region) |
| S0 → T1 Excitation Energy | 2.5 - 3.2 eV | Energy of the lowest triplet state, relevant for intersystem crossing |
| Note: These are representative values for N-aryl-1,2,3-triazoles and are intended for illustrative purposes. |
The calculated UV-Vis spectra, derived from these excitation energies and oscillator strengths, can be compared with experimental data to validate the computational model. jcchems.com Furthermore, these calculations can elucidate the nature of the electronic transitions, for example, whether they are localized on the triazole ring, the phenyl ring, or involve charge transfer between the two moieties. nih.gov For substituted phenyl-1,2,3-triazoles, the electronic properties of the substituents (electron-donating or electron-withdrawing) can significantly influence the HOMO-LUMO gap and, consequently, the photophysical properties. jcchems.com
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations offer a computational microscope to observe the motion of atoms and molecules over time. By solving Newton's equations of motion for a system of particles, MD simulations can provide detailed information about the conformational dynamics of a molecule in different environments.
For a molecule like this compound, a key conformational aspect is the dihedral angle between the phenyl and triazole rings. This angle determines the degree of π-conjugation between the two rings, which in turn affects the electronic and photophysical properties. MD simulations can track the fluctuations of this dihedral angle in a solvent, revealing the preferred conformations and the energy barriers between them. researchgate.net
In solution, the molecule is not static but undergoes constant torsional motion. The flexibility of such molecules can be crucial for their interaction with other molecules, for instance, in biological systems or in the formation of molecular aggregates. mdpi.com MD simulations can also be employed to study the behavior of these molecules at interfaces, such as between a liquid and a solid surface, which is relevant for applications in materials science. researchgate.net
The interactions between a solute and solvent molecules govern its solubility and can also influence its conformation and reactivity. MD simulations can provide a detailed picture of the solvation shell around this compound, identifying specific interactions such as hydrogen bonding (if applicable) and van der Waals forces. frontiersin.org The simulation can quantify the number of solvent molecules in the first solvation shell and their residence time.
Furthermore, MD simulations are a powerful tool to study the process of molecular aggregation. researchgate.net For triazole derivatives, intermolecular interactions, including π-π stacking between the aromatic rings, can lead to the formation of dimers or larger aggregates in solution. acs.org Understanding these aggregation phenomena is important as it can significantly alter the photophysical properties of the system, often leading to quenching or shifting of fluorescence.
The following table outlines typical parameters that can be extracted from MD simulations of a molecule like this compound in a solvent like water or an organic solvent.
| Simulation Parameter | Information Gained |
| Root Mean Square Deviation (RMSD) | Stability of the molecular conformation over time. mdpi.com |
| Root Mean Square Fluctuation (RMSF) | Flexibility of different parts of the molecule. ajchem-a.com |
| Radial Distribution Function (RDF) | Probability of finding solvent molecules at a certain distance from the solute. |
| Dihedral Angle Distribution | Preferred orientation between the phenyl and triazole rings. |
Reaction Pathway Modeling and Transition State Search
Computational chemistry is an indispensable tool for elucidating reaction mechanisms, identifying transient intermediates, and calculating the energy barriers that control reaction rates.
The most common method for synthesizing 1,2,3-triazoles is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as a "click" reaction. beilstein-journals.org Computational studies, primarily using DFT, have been crucial in unraveling the complex mechanism of this reaction. nih.govacs.org These studies have investigated the nature of the catalytically active copper species, the role of ligands, and the step-by-step process of bond formation. researchgate.net
For the synthesis of this compound, this would involve the reaction of 2-bromophenyl azide (B81097) with a suitable alkyne in the presence of a copper catalyst. Computational modeling can map out the entire reaction pathway, starting from the reactants, through various intermediates and transition states, to the final product. acs.org This provides a detailed understanding of how the reaction proceeds at a molecular level.
A key outcome of reaction pathway modeling is the determination of the transition state (TS) structure and its energy. The transition state represents the highest energy point along the reaction coordinate and is critical for determining the reaction rate. ims.ac.jp Computational methods like the nudged elastic band (NEB) method or dimer method are used to locate these saddle points on the potential energy surface. medium.com
Once the transition state is found, its energy relative to the reactants gives the activation energy barrier (ΔE‡). This barrier is the primary determinant of the reaction rate. While precise rate constant calculations are complex, the activation energy provides a good estimate of the reaction's feasibility and speed. For instance, a lower activation barrier implies a faster reaction. acs.org
The table below shows hypothetical computational results for the CuAAC synthesis of a 1-aryl-1,2,3-triazole.
| Reaction Step | Calculated Parameter | Value (kcal/mol) | Significance |
| Reactant Complexation | Binding Energy | -5 to -15 | Stability of the initial complex between the catalyst, azide, and alkyne. |
| Cycloaddition Transition State | Activation Energy (ΔE‡) | 15 to 25 | The energy barrier for the key ring-forming step. acs.org |
| Product Release | Reaction Energy (ΔErxn) | -40 to -60 | The overall thermodynamic driving force of the reaction. acs.org |
| Note: These values are representative for CuAAC reactions and serve as an illustration. |
By comparing the activation barriers for different possible pathways, computational chemists can predict the regioselectivity of the reaction, for example, why the 1,4-disubstituted triazole is typically formed in the CuAAC reaction. nih.gov
Chemical Reactivity and Transformations of 1 2 Bromophenyl 1h 1,2,3 Triazole
Reactivity at the Bromine Center: Transition Metal-Catalyzed Cross-Coupling Reactions
The bromine atom attached to the phenyl ring of 1-(2-bromophenyl)-1H-1,2,3-triazole serves as a key functional group for a multitude of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the construction of complex molecular architectures.
Suzuki-Miyaura Coupling for Aryl-Aryl Bond Formation
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between aryl halides and organoboron compounds. In the context of this compound, this reaction allows for the introduction of various aryl and heteroaryl substituents at the 2-position of the phenyl ring.
A general procedure for the Suzuki-Miyaura coupling of a substituted 1H-1,2,3-triazole aryl bromide involves the use of a palladium catalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), in the presence of a base, like potassium carbonate (K₂CO₃). The reaction is typically carried out in a mixed solvent system, for instance, a 3:1 mixture of tetrahydrofuran (THF) and water, and is heated to facilitate the reaction. This methodology has been successfully applied to synthesize a series of novel 1H-1,2,3-triazole analogs in good yields, ranging from 82% to 91%. nih.gov The reaction tolerates both electron-donating and electron-withdrawing groups on the arylboronic acid coupling partner. nih.gov
Table 1: Examples of Suzuki-Miyaura Coupling with 1H-1,2,3-Triazole Derivatives
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(OAc)₂ (5) | K₂CO₃ | THF:H₂O (3:1) | 80-85 | 10-12 | 82 | nih.gov |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (5) | K₂CO₃ | THF:H₂O (3:1) | 80-85 | 10-12 | 85 | nih.gov |
| 3 | 4-Fluorophenylboronic acid | Pd(OAc)₂ (5) | K₂CO₃ | THF:H₂O (3:1) | 80-85 | 10-12 | 91 | nih.gov |
Sonogashira Coupling for Alkynylation
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, providing a direct route to substituted alkynes. This reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of a base. organic-chemistry.org While specific examples with this compound are not extensively documented in readily available literature, the general applicability of the Sonogashira reaction to aryl bromides suggests its feasibility. The reaction conditions can be mild, often proceeding at room temperature. organic-chemistry.orgnrochemistry.com The reactivity of the aryl halide is a key factor, with aryl iodides being more reactive than aryl bromides. wikipedia.org
A typical Sonogashira coupling procedure involves reacting the aryl halide with a terminal alkyne in a solvent like THF, using a catalyst system such as Pd(PPh₃)₂Cl₂ and CuI, with an amine base like diisopropylamine. nrochemistry.com
Heck Reaction for Alkenylation
The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. wikipedia.org This method allows for the introduction of alkenyl groups onto the phenyl ring of this compound. The reaction is typically carried out in the presence of a palladium catalyst and a base.
While specific studies on this compound are not prevalent, the Heck reaction is widely used for aryl bromides with various alkenes, such as styrenes and acrylates. nrochemistry.com Supported palladium catalysts have been investigated for the Heck coupling of bromobenzene and styrene, indicating the potential for similar applications with the target molecule. byjus.com
Buchwald-Hartwig Amination for N-Arylation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds between aryl halides and amines. organic-chemistry.orglibretexts.org This reaction is a powerful tool for the synthesis of arylamines from this compound by reacting it with primary or secondary amines.
The reaction generally involves a palladium catalyst, a phosphine (B1218219) ligand, and a base. jk-sci.com Different generations of catalyst systems have been developed to accommodate a wide range of amine coupling partners under milder conditions. organic-chemistry.org For instance, the amination of aryl bromides can be carried out using a palladium catalyst in the presence of a suitable ligand and a base like sodium tert-butoxide. A flow process for the direct amination of a pharmaceutically relevant aryl bromide has been demonstrated using a Pd-NHC based catalyst. scispace.com
Negishi, Stille, and Kumada Coupling Reactions
Negishi Coupling: This reaction involves the coupling of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. It is a versatile method for forming carbon-carbon bonds. organic-chemistry.orgorganic-chemistry.org While specific examples with this compound are not readily found, the Negishi coupling is known to be effective for a wide range of aryl bromides, including those with heterocyclic substituents. organic-chemistry.org
Stille Coupling: The Stille reaction couples an organotin compound with an organic halide, catalyzed by palladium. nih.govwikipedia.org A key advantage of organostannanes is their stability to air and moisture. wikipedia.org Although highly useful, the toxicity of organotin compounds is a significant drawback.
Kumada Coupling: This reaction utilizes a Grignard reagent and an organic halide in the presence of a nickel or palladium catalyst to form a carbon-carbon bond. organic-chemistry.orgwikipedia.org It is one of the earliest developed cross-coupling methods and remains in use for various synthetic applications, including large-scale industrial processes. wikipedia.org The reaction is typically carried out in ethereal solvents like tetrahydrofuran or diethyl ether. wikipedia.org
Electrophilic and Nucleophilic Aromatic Substitution on the Phenyl Ring
The phenyl ring of this compound is susceptible to both electrophilic and nucleophilic aromatic substitution, allowing for the introduction of a variety of functional groups. The regioselectivity of these reactions is influenced by the directing effects of the existing bromine and triazole substituents.
Electrophilic Aromatic Substitution: In electrophilic aromatic substitution (EAS), an electrophile replaces a hydrogen atom on the aromatic ring. The bromine atom is a deactivating but ortho-, para-directing group, while the 1H-1,2,3-triazol-1-yl group is generally considered to be a deactivating and meta-directing group. Therefore, the position of further electrophilic substitution on the phenyl ring will be determined by the interplay of these directing effects. For instance, the bromination of (E)-1-[5-methyl-1-(aryl)-1H-1,2,3-triazol-4-yl] chalcones using N-bromosuccinimide (NBS) has been shown to occur on the aryl ring attached to the triazole moiety. acs.org Similarly, the nitration of 2-phenyl-1,2,3,2H-triazole has been studied, providing insights into the substitution patterns on phenyl-substituted triazoles.
Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (SNA) involves the replacement of a leaving group, such as a halogen, by a nucleophile. This reaction is generally favored by the presence of strong electron-withdrawing groups on the aromatic ring. rsc.org While the triazole ring is electron-withdrawing, facilitating nucleophilic attack, the reaction often requires forcing conditions for unactivated aryl halides. nih.gov Studies on the nucleophilic aromatic substitution of 5-bromo-1,2,3-triazines with phenols indicate that such reactions are feasible on related aza-aromatic heterocycles. acs.org
Directed Ortho Metalation (DOM) Strategies
Directed Ortho Metalation (DoM) is a powerful synthetic strategy that utilizes a directing metalation group (DMG) to deprotonate a specific ortho-position on an aromatic ring using a strong base, typically an organolithium reagent. wikipedia.org The resulting organometallic intermediate can then be quenched with an electrophile to introduce a new substituent with high regioselectivity. baranlab.org
In the case of this compound, the 1,2,3-triazole ring can function as an effective DMG. The nitrogen atoms of the triazole can coordinate to the metal of the base, directing deprotonation to the C6 position of the phenyl ring. However, the use of standard lithium amide bases can sometimes lead to poor regioselectivity, with competitive deprotonation occurring at the C5 position of the triazole ring itself. rsc.org
Recent studies have shown that using a toluene-soluble dialkylmagnesium base, such as di-sec-butylmagnesium (sBu₂Mg), allows for mild and highly regioselective ortho-magnesiation of N-arylated 1,2,3-triazoles. This approach successfully generates the desired diarylmagnesium reagent, which can be subsequently functionalized by trapping with a variety of electrophiles. rsc.org
It is important to consider a potential competing reaction when using organolithium bases. For aryl bromides, metal-halogen exchange can occur faster than directed lithiation, which would lead to the formation of an aryllithium species at the C2 position (where the bromine was) rather than the intended C6 position. uwindsor.ca The choice of base and reaction conditions is therefore critical to control the outcome.
Table 1: Examples of Electrophiles Used in DoM of N-Aryl Triazoles
| Electrophile | Product Type | Reference |
|---|---|---|
| Aldehydes/Ketones | Benzyl Alcohols | rsc.org |
| Allylic Halides | Allylated Arenes | rsc.org |
| Acyl Chlorides | Diaryl Ketones | rsc.org |
| I₂ | Iodinated Arenes | rsc.org |
Regioselective Functionalization of the Bromophenyl Moiety
The bromine atom on the phenyl ring serves as a versatile handle for introducing molecular complexity, primarily through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond. libretexts.orgyonedalabs.com It is widely used to synthesize biaryl compounds. For this compound, this would involve reacting it with an arylboronic acid in the presence of a palladium catalyst and a base to replace the bromine atom with a new aryl group. nih.gov
Heck Reaction: The Heck reaction forms a C-C bond by coupling the aryl bromide with an alkene. wikipedia.orgorganic-chemistry.org This transformation is particularly useful for synthesizing substituted styrenes and other vinylated arenes. The reaction typically yields the trans-alkene product with high selectivity. organic-chemistry.org
Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, providing a direct route to arylalkynes. wikipedia.org The process requires a palladium catalyst, a copper(I) co-catalyst, and an amine base. jk-sci.comlibretexts.org The reactivity of aryl halides in this reaction generally follows the order I > Br > Cl. wikipedia.org
Buchwald-Hartwig Amination: This powerful method is used to form C-N bonds by coupling the aryl bromide with a primary or secondary amine. libretexts.orgwikipedia.orgorganic-chemistry.org It has largely replaced harsher classical methods for synthesizing arylamines due to its broad substrate scope and functional group tolerance. wikipedia.org
Table 2: Potential Cross-Coupling Reactions of this compound
| Reaction Name | Coupling Partner | Bond Formed | Product Class |
|---|---|---|---|
| Suzuki-Miyaura | R-B(OH)₂ | C-C | Biaryls |
| Heck | Alkene (H₂C=CHR) | C-C | Substituted Alkenes |
| Sonogashira | Alkyne (H-C≡CR) | C-C | Arylalkynes |
Reactions Involving the Triazole Ring System
N-Alkylation and N-Acylation Reactions
Since the this compound molecule is already substituted at the N1 position of the triazole ring, further N-alkylation or N-acylation reactions occur at one of the other two nitrogen atoms (N2 or N3). This process results in the formation of a cationic 1,2,3-triazolium salt. mdpi.comresearchgate.net
The N-alkylation of 1-substituted 1,2,3-triazoles with reagents like alkyl halides or alkyl triflates typically proceeds with high regioselectivity for the N3 position. mdpi.com This transformation is robust and tolerates a wide variety of functional groups on both the triazole ring and the alkylating agent. The resulting triazolium salts are of significant interest as precursors to N-heterocyclic carbenes (NHCs), as components of ionic liquids, and for their biological activities. mdpi.comresearchgate.net
C-H Functionalization of the Triazole Ring
Direct C-H functionalization has emerged as an atom-economical method for modifying heterocyclic scaffolds without the need for pre-functionalized starting materials. For 1-substituted 1,2,3-triazoles, the C5-H bond is the most common site for such transformations. sioc-journal.cnresearchgate.net
Palladium-catalyzed direct arylation allows for the efficient introduction of various electron-rich and electron-deficient aryl groups at the C5 position of the triazole ring. nih.gov The reaction typically involves coupling the triazole with an aryl bromide or iodide in the presence of a palladium catalyst, a ligand, and a base. This methodology provides a regioselective route to 1,5-disubstituted 1,2,3-triazoles. nih.gov In some cases, the triazole ring itself can act as a directing group to functionalize a C-H bond on an attached aryl substituent. rsc.org
Ring Opening and Rearrangement Reactions of the Triazole Core
The 1,2,3-triazole ring, despite its aromatic stability, can undergo ring-opening and rearrangement reactions under specific conditions, such as high temperatures (thermolysis) or transition-metal catalysis. These reactions often proceed via the extrusion of molecular nitrogen (N₂). researchgate.net
Metal-catalyzed reactions, particularly with rhodium, copper, or palladium, can facilitate the denitrogenative transformation of triazoles. These processes can lead to the formation of metal-stabilized carbenes or other reactive intermediates, which can then be trapped to form new five- or six-membered heterocycles. researchgate.net Another potential pathway involves a Dimroth equilibrium followed by nitrogen extrusion and a Wolff rearrangement, which can ultimately lead to the formation of indole derivatives from aryl triazoles under metal-free conditions. researchgate.net
Coordination Chemistry: Ligand Properties and Metal Complex Formation
Triazole derivatives are versatile ligands in coordination chemistry, capable of binding to metal centers through their electron-donating nitrogen atoms. tennessee.edu this compound can act as a ligand, forming coordination complexes with various transition metals.
Coordination typically occurs through the N2 or N3 atoms of the triazole ring. The N3 atom is generally more accessible for coordination in 1-substituted triazoles. However, coordination through N2 has also been observed, particularly when a secondary coordinating group is present, leading to the formation of chelate complexes. For example, 1-(2-pyridyl)-1,2,3-triazoles have been shown to coordinate to iridium and rhodium centers through the pyridine nitrogen and the N2 atom of the triazole. acs.org
1,2,3-triazole derivatives have been used to synthesize mononuclear, dinuclear, and polynuclear metal complexes with metals such as rhodium, platinum, gold, titanium, nickel, and palladium. acs.orguobaghdad.edu.iqrsc.orgresearchgate.net The electronic properties of the ligand, influenced by substituents like the 2-bromophenyl group, can affect the stability and reactivity of the resulting metal complex. The steric bulk of the 2-bromophenyl group may also influence the geometry of the final complex.
Investigation of Chelating Capabilities of the Triazole-Phenyl System
There is no specific research available in the scientific literature that investigates the chelating capabilities of the this compound system. While 1,2,3-triazoles, in general, are known to act as ligands and can coordinate with metal ions through their nitrogen atoms, the specific coordination behavior, affinity, and selectivity of this compound have not been reported. The influence of the ortho-bromo substituent on the phenyl ring on its potential chelating properties remains uninvestigated.
Synthesis and Characterization of Transition Metal Complexes with this compound as a Ligand
There are no published studies detailing the synthesis and characterization of transition metal complexes where this compound acts as a ligand. Consequently, no data on reaction conditions, yields, or the spectroscopic and structural properties of any such complexes are available.
Photochemical Transformations and Photoreactivity Studies
There are no specific studies on the photochemical transformations or photoreactivity of this compound. Research into its behavior upon exposure to light, including potential isomerizations, cyclizations, or degradation pathways, has not been reported.
Applications of 1 2 Bromophenyl 1h 1,2,3 Triazole As a Synthetic Building Block and Functional Material Precursor
Versatile Scaffold in Multi-Step Organic Synthesis
The presence of both a halogenated aromatic ring and a triazole moiety in 1-(2-bromophenyl)-1H-1,2,3-triazole provides multiple reaction sites, making it an ideal starting material for the synthesis of a diverse range of organic compounds.
Precursor for Complex Heterocyclic Systems
The bromo substituent on the phenyl ring of this compound serves as a versatile handle for various carbon-carbon and carbon-heteroatom bond-forming reactions, particularly palladium-catalyzed cross-coupling reactions. nih.govmdpi.comyoutube.com These reactions are instrumental in the synthesis of complex, polycyclic, and fused heterocyclic systems, which are often the core structures of pharmaceutically active compounds and functional organic materials.
For instance, Suzuki, Heck, and Sonogashira coupling reactions can be employed to introduce a wide array of substituents at the ortho-position of the phenyl ring. This strategic functionalization can lead to the formation of novel triazole-containing heterocycles with tailored electronic and steric properties. The triazole ring itself can also participate in further chemical transformations, adding to the molecular complexity of the final product.
Table 1: Potential Palladium-Catalyzed Cross-Coupling Reactions of this compound for the Synthesis of Complex Heterocycles
| Reaction Type | Coupling Partner | Potential Product Class | Significance |
| Suzuki Coupling | Aryl or heteroaryl boronic acids/esters | Biaryl- or heteroaryl-substituted triazoles | Access to conjugated systems for electronic materials and bioactive molecules. |
| Heck Coupling | Alkenes | Alkenyl-substituted triazoles | Introduction of unsaturated side chains for further functionalization or polymerization. |
| Sonogashira Coupling | Terminal alkynes | Alkynyl-substituted triazoles | Precursors for "click" chemistry, extended π-systems, and metal-organic frameworks. |
| Buchwald-Hartwig Amination | Amines | Amino-substituted triazoles | Synthesis of compounds with potential biological activity and as ligands for catalysts. |
| Stille Coupling | Organostannanes | Aryl-, heteroaryl-, or alkyl-substituted triazoles | Versatile method for C-C bond formation with a broad substrate scope. |
Role in Divergent Synthesis Strategies
Divergent synthesis is a powerful strategy in medicinal chemistry and drug discovery for the rapid generation of a library of structurally diverse compounds from a common intermediate. organic-chemistry.org this compound is an excellent candidate for such strategies due to the orthogonal reactivity of its two key functional components: the bromophenyl group and the triazole ring.
A divergent synthetic approach could involve the initial selective functionalization of the bromo group through various cross-coupling reactions to introduce a first point of diversity. Subsequently, the triazole ring can be modified. For example, N-alkylation or N-arylation of the triazole ring can introduce a second point of diversity. nih.gov This sequential and selective modification allows for the creation of a large and diverse library of compounds from a single, readily accessible starting material, which can then be screened for various biological activities.
Component in the Development of Advanced Materials
The unique electronic and structural properties of the 1,2,3-triazole ring, combined with the synthetic versatility of the bromophenyl group, make this compound an attractive building block for the creation of advanced materials with tailored properties. mdpi.com
Monomer or Building Block for Polymer Synthesis (e.g., conductive polymers, polyesters)
The 1,2,3-triazole moiety is known to enhance the thermal stability and introduce polarity into polymer backbones. bohrium.com this compound can be envisioned as a monomer precursor for various types of polymers. For instance, the bromo group can be converted into other functional groups, such as an azide (B81097) or an alkyne, to enable its participation in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" polymerization. mdpi.com This method allows for the synthesis of well-defined polytriazoles.
Furthermore, the bromo group can be utilized in polycondensation reactions. For example, after conversion to a diol or a dicarboxylic acid derivative, it could be copolymerized to form polyesters or polyamides. The resulting polymers would possess the inherent properties of the triazole ring, such as high thermal stability and potential for metal coordination. The incorporation of this building block could also lead to the development of novel conductive polymers, as the triazole ring can participate in charge transport. google.comresearchgate.net
Table 2: Potential Polymerization Strategies Involving this compound Derivatives
| Polymerization Type | Required Functionalization of Monomer | Resulting Polymer Class | Potential Properties |
| Click Polymerization (CuAAC) | Conversion of bromo group to azide or alkyne | Polytriazoles | High thermal stability, tunable solubility, potential for metal coordination. |
| Polycondensation | Conversion of bromo group to diol, dicarboxylic acid, or diamine | Polyesters, Polyamides | Improved thermal properties, altered mechanical properties. |
| Suzuki Polycondensation | Conversion of bromo group to diboronic ester and reaction with a dihalide comonomer | Poly(phenylene-triazole)s | Conjugated polymers with potential for conductive and emissive applications. |
Structural Unit in Organic Electronic Materials (e.g., as part of charge transport layers, host materials)
Triazole derivatives have garnered significant attention for their applications in organic electronics, particularly in organic light-emitting diodes (OLEDs). nih.govbeilstein-journals.orgiphy.ac.cn The electron-deficient nature of the 1,2,3-triazole ring makes it suitable for use in electron-transporting layers (ETLs) and as a host material for phosphorescent emitters. The high triplet energy of the triazole core is beneficial for hosting blue phosphorescent emitters, which is a significant challenge in OLED technology.
This compound can serve as a core structure for the synthesis of such materials. The bromo group allows for the facile introduction of various aromatic or heteroaromatic substituents through cross-coupling reactions. This enables the fine-tuning of the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, as well as the charge transport characteristics of the resulting material. The ability to create a diverse range of derivatives from this single precursor is highly advantageous for the systematic investigation and optimization of materials for organic electronic devices.
Integration into Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs)
Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of porous crystalline materials with applications in gas storage, separation, and catalysis. researchgate.netresearchgate.net The design and synthesis of these materials rely on the use of well-defined organic linkers or building blocks.
The nitrogen atoms of the 1,2,3-triazole ring in this compound are excellent coordinating sites for metal ions, making it a potential linker for the construction of novel MOFs. rsc.orgmdpi.com The bromophenyl group can be further functionalized, for example, by introducing carboxylic acid groups, which are commonly used to coordinate with metal centers in MOFs.
For the synthesis of COFs, which are constructed from organic building blocks linked by strong covalent bonds, this compound can be modified to incorporate reactive groups suitable for COF formation, such as boronic acids, aldehydes, or amines. The resulting COFs would benefit from the chemical and thermal stability of the triazole ring. The precise ortho-substitution pattern offered by the starting material could also be used to control the geometry and porosity of the resulting framework.
Ligand in Catalysis and Asymmetric Synthesis
The strategic placement of a bromine atom and the coordinating potential of the triazole ring in this compound make it an intriguing candidate for ligand development in catalysis. The lone pair electrons on the nitrogen atoms of the triazole moiety can effectively coordinate with metal centers, while the bromophenyl group can be functionalized to modulate the steric and electronic properties of the resulting catalyst.
Application in Homogeneous Catalysis for Organic Transformations
In the realm of homogeneous catalysis, where the catalyst and reactants exist in the same phase, ligands play a pivotal role in determining the efficiency and selectivity of a reaction. While specific research on the direct application of this compound as a ligand in major organic transformations is still an area of active investigation, the broader class of triazole-containing ligands has demonstrated significant promise. For instance, palladium complexes bearing triazole-based ligands have been successfully employed in cross-coupling reactions, a cornerstone of modern organic synthesis. The potential for this compound to serve as a precursor for more elaborate ligand architectures, through substitution of the bromine atom, opens up avenues for creating novel catalysts for reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings.
Role in Heterogeneous Catalysis (e.g., surface modification)
Heterogeneous catalysis, which involves a catalyst in a different phase from the reactants, offers advantages in terms of catalyst separation and recycling. The functional groups present in this compound allow for its immobilization onto solid supports, thereby creating heterogeneous catalysts. The triazole unit can act as an anchor to bind to the surface of materials like silica (B1680970) or polymers, while the bromophenyl moiety can be further modified to introduce catalytically active sites. This approach to surface modification can lead to the development of robust and reusable catalytic systems for a variety of chemical processes.
Applications in Supramolecular Chemistry
Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions. The ability of this compound to participate in these interactions makes it a valuable component in the design of complex molecular architectures.
Design of Host-Guest Systems and Molecular Recognition Architectures
The triazole ring in this compound can act as both a hydrogen bond donor and acceptor, enabling it to participate in specific molecular recognition events. This property is crucial in the design of host-guest systems, where a larger "host" molecule selectively binds a smaller "guest" molecule. By incorporating this triazole derivative into larger macrocyclic or cage-like structures, chemists can create receptors capable of recognizing and binding specific ions or small organic molecules. The bromine atom can also engage in halogen bonding, a directional non-covalent interaction that is increasingly being exploited in crystal engineering and molecular recognition.
Self-Assembly Processes Driven by Non-Covalent Interactions
The interplay of various non-covalent forces, such as hydrogen bonding, π-π stacking, and halogen bonding, can drive the spontaneous organization of molecules into well-defined, ordered structures. The aromatic nature of both the phenyl and triazole rings in this compound facilitates π-π stacking interactions, while the potential for hydrogen and halogen bonding provides additional directional control over the self-assembly process. These characteristics can be harnessed to construct supramolecular polymers, gels, and liquid crystals with interesting material properties.
Exploration in Agrochemical Research as a Scaffold
Use in the Design of Novel Agrochemical Active Ingredients
The triazole ring system is a well-established pharmacophore in numerous commercial fungicides, herbicides, and insecticides. This is largely due to its favorable metabolic stability, ability to coordinate with metal ions in enzymatic active sites, and its capacity to serve as a versatile scaffold for introducing diverse functionalities. The general synthetic utility of triazoles in agrochemical design often involves leveraging the triazole core to orient substituents in a specific three-dimensional arrangement to maximize interaction with biological targets.
Utility in Dye and Pigment Chemistry
The incorporation of heterocyclic rings, including triazoles, into chromophoric systems is a common strategy in the design of synthetic dyes and pigments. These rings can act as electron-withdrawing or electron-donating components, influencing the electronic transitions within the molecule and thus its color and other optical properties.
Incorporation into Chromophoric Systems for Optical Applications
The 1,2,3-triazole ring, in particular, is known to be a stable and robust linker in the construction of complex molecular architectures, including those designed for optical applications. Its presence can influence the planarity and conjugation of a dye molecule, which are critical factors in determining its absorption and emission characteristics. The phenyl group attached to the triazole nitrogen in This compound could be functionalized to extend the chromophoric system. However, specific research demonstrating the incorporation of this particular compound into larger dye structures for optical applications has not been identified.
Tunable Properties for Specific Coloration or Fluorescent Characteristics
The tunability of the optical properties of a dye is a key aspect of its utility. This can often be achieved by modifying the substituents on the chromophoric backbone. The bromine atom on the phenyl ring of This compound provides a potential site for such modifications. For instance, Suzuki or Sonogashira coupling reactions could be employed to introduce different aryl or acetylenic groups, which would be expected to alter the electronic properties of the molecule and, consequently, its color or fluorescence. While this represents a plausible synthetic route for creating a library of dyes with tunable properties, there is a lack of specific published research that has utilized This compound for this purpose.
Future Perspectives and Emerging Research Directions for 1 2 Bromophenyl 1h 1,2,3 Triazole
Development of More Efficient and Sustainable Synthetic Methodologies
The chemical industry's growing emphasis on sustainability is steering the synthesis of 1,2,3-triazoles, including 1-(2-bromophenyl)-1H-1,2,3-triazole, towards greener and more efficient methodologies. rsc.org This involves a move away from hazardous reagents and energy-intensive processes, with a focus on environmentally benign solvents, reusable catalysts, and innovative reaction technologies. rsc.orgnih.gov
Biocatalytic Approaches to Triazole Synthesis
The use of enzymes in organic synthesis is gaining traction due to the mild reaction conditions and high selectivity they offer. conicet.gov.ar Biocatalysis presents a promising green alternative for the synthesis of 1,2,3-triazole derivatives. conicet.gov.ar Research is exploring the use of enzymes to either directly modify the triazole ring or act on precursors to form the desired triazole structure. conicet.gov.ar One-pot tandem or cascade protocols involving enzymatic steps are also being investigated to streamline the synthesis of these heterocyclic compounds. conicet.gov.ar The development of biocatalytic methods could lead to the production of this compound with higher efficiency and reduced environmental impact.
A recent development in this area is the use of Cyrene™, a biodegradable, non-toxic solvent derived from cellulose, for the synthesis of 1,2,3-triazoles. nih.govresearchgate.net This approach allows for product isolation through simple precipitation in water, which eliminates the need for extractions with organic solvents and purification by column chromatography. nih.govresearchgate.net This sustainable method has been successfully applied to gram-scale synthesis and has shown broad applicability with complex substrates. nih.govresearchgate.net
| Catalyst/Solvent | Key Features | Sustainability Aspect |
| ZnO-CTAB nanocrystals | Reusable zinc-based heterogeneous catalyst for regioselective synthesis. rsc.org | Copper-free, water-driven process, catalyst can be recovered and reused. rsc.org |
| Cyrene™ | Biodegradable and non-toxic solvent. nih.govresearchgate.net | Eliminates the need for organic solvent extractions and column chromatography. nih.govresearchgate.net |
Flow Chemistry and Continuous Processing for Scalable Production
Flow chemistry, or continuous processing, offers a safe, efficient, and scalable method for synthesizing 1,2,3-triazoles. beilstein-journals.orgnih.govyoutube.com This technique involves pumping reagents through a heated tube or column containing a catalyst, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. beilstein-journals.orgnih.gov The use of continuous-flow systems can enhance safety, especially when handling potentially unstable intermediates like organic azides. beilstein-journals.orgnih.gov
Researchers have successfully employed continuous-flow methods for the gram-scale production of various 1,2,3-triazole derivatives. beilstein-journals.orgnih.gov For instance, a robust protocol using copper-on-charcoal as a heterogeneous catalyst has been established for the synthesis of a diverse set of substituted 1,2,3-triazoles with good functional group tolerance and high yields. nih.govbohrium.com This methodology has even been applied to the synthesis of the antiepileptic drug rufinamide. nih.gov The ability to safely scale up production makes flow chemistry a highly attractive option for the industrial manufacturing of compounds like this compound.
| Flow Chemistry Approach | Catalyst | Key Advantages |
| High-pressure/high-temperature | Copper powder beilstein-journals.orgnih.gov | High reaction rates, efficient for gram-scale production. beilstein-journals.orgnih.gov |
| Room temperature with additives | Copper powder with basic and acidic additives beilstein-journals.orgnih.gov | Improved safety by avoiding high temperatures. beilstein-journals.orgnih.gov |
| Heterogeneous catalysis | Copper-on-charcoal nih.govbohrium.com | Robust, versatile, allows for catalyst recycling. nih.govbohrium.com |
Exploration of Novel Reactivity and Unprecedented Transformations
Beyond improving existing synthetic routes, researchers are actively exploring new ways to functionalize the this compound core. This includes developing novel C-H activation strategies and employing electrochemical methods to drive unique transformations.
C-H Activation Strategies at New Sites on the Phenyl or Triazole Rings
Direct C-H activation is a powerful tool for modifying complex molecules by directly converting a carbon-hydrogen bond into a carbon-carbon or carbon-heteroatom bond. bohrium.com This approach is more atom-economical and can bypass the need for pre-functionalized starting materials. mdpi.com For this compound, C-H activation could enable the introduction of new functional groups at various positions on both the phenyl and triazole rings, leading to a diverse library of derivatives with potentially new properties.
Palladium-catalyzed C-H arylation has been shown to be an effective method for creating fully substituted 1,2,3-triazoles. nih.gov This strategy provides a versatile and convenient way to construct 1,4,5-trisubstituted 1,2,3-triazoles with well-defined regiochemistry. nih.govbeilstein-journals.org Iron catalysis has also emerged as a viable method for proximity-induced C-H activation of amines attached to a triazole ring, offering high chemo- and positional selectivities. acs.org The development of new catalytic systems will continue to expand the possibilities for regioselective functionalization of the this compound scaffold. mdpi.com
| C-H Activation Method | Catalyst | Key Outcome |
| Direct Arylation | Palladium(II) acetate (B1210297) with triphenylphosphine (B44618) nih.gov | Facile access to fully substituted 1,2,3-triazoles. nih.gov |
| Proximity-Induced Activation | Iron catalysts acs.org | High chemo- and positional selectivity for C-H alkylations and arylations. acs.org |
| Solvent-Free Direct Arylation | Reusable Pd/C catalyst bohrium.com | Sustainable synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. bohrium.com |
Electrochemistry-Driven Synthesis and Functionalization
Electrochemical synthesis is emerging as a green and powerful tool in organic chemistry, offering a reagent-free and mild approach to various transformations. rsc.org By using electricity to drive reactions, electrochemistry can avoid the need for harsh oxidants or reductants, leading to cleaner reaction profiles and reduced waste. acs.orgsioc-journal.cn
In the context of triazole synthesis, electrochemical methods have been developed for C-H amination to create N2-substituted 1,2,3-triazoles. acs.org This approach utilizes a triazole radical cation intermediate to achieve high regioselectivity. acs.org Electrochemical oxidative annulation has also been employed for the synthesis of 1,2,4-triazoles from readily available starting materials in a transition-metal-, acid-, and base-free manner. sioc-journal.cn The application of these electrochemical strategies to this compound could unlock novel functionalization pathways that are difficult to achieve through traditional methods.
Advanced Computational Modeling for Predictive Chemical Design
Computational chemistry has become an indispensable tool in modern drug discovery and materials science. nih.gov For this compound, advanced computational modeling can provide valuable insights into its electronic structure, reactivity, and potential interactions with biological targets.
Molecular docking studies, for example, can predict how a molecule like this compound might bind to a specific protein, which is crucial for designing new drugs. nih.govnih.gov Computational models can also be used to understand reaction mechanisms, such as the distortion/interaction activation strain model, which can explain the kinetics of triazole formation. acs.org Furthermore, computational methods can help in assigning the correct structure of triazole isomers by predicting their NMR spectra. capes.gov.br As computational power and algorithms continue to improve, the ability to predict the properties and reactivity of new this compound derivatives will become increasingly accurate, accelerating the discovery of new applications.
Machine Learning and Artificial Intelligence in Reaction Outcome Prediction
The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize organic synthesis by enabling the accurate prediction of reaction outcomes, thereby reducing experimental costs and time. rjptonline.org For a molecule like this compound, which possesses multiple reaction sites, predicting the yield and selectivity of its transformations is a considerable challenge. digitellinc.com
ML models, particularly neural networks and random forest algorithms, can be trained on large datasets of chemical reactions to identify complex patterns that govern their outcomes. nih.govprinceton.edu A model framework combining reaction templates with the pattern recognition capabilities of neural networks has been reported to successfully predict the major product of a reaction from a list of possibilities. nih.govresearchgate.net In a 5-fold cross-validation using thousands of experimental records, one such model correctly identified the major product in over 70% of cases. nih.govresearchgate.net
For this compound, ML could be specifically applied to predict the success of cross-coupling reactions at the C-Br bond, a key transformation for this molecule. By training a model with data from similar reactions, such as the Buchwald-Hartwig amination, researchers can predict yields in a multidimensional chemical space that includes different catalysts, ligands, additives, and substrates. princeton.edu These predictive models can analyze various inputs to forecast the efficiency of a planned synthesis.
Table 1: Conceptual Machine Learning Model for Predicting Suzuki Coupling Outcomes for this compound
| Input Features | Example Data Point | Predicted Output |
| Aryl Halide | This compound | Yield (%) |
| Boronic Acid | Phenylboronic acid | Product Distribution |
| Catalyst | Pd(PPh₃)₄ | |
| Ligand | SPhos | |
| Base | K₃PO₄ | |
| Solvent | 1,4-Dioxane | |
| Temperature (°C) | 100 |
Rational Design of New Catalysts and Ligands based on Computational Insights
Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools for the rational design of new catalysts and ligands tailored for specific reactions. mdpi.com The functionalization of this compound, often via palladium-catalyzed cross-coupling reactions, can be significantly enhanced by catalysts designed through computational insights. mdpi.comresearchgate.net
The 1,2,3-triazole moiety itself is a valuable component in ligand design. bham.ac.uk Phosphine (B1218219) ligands appended with triazole rings have demonstrated utility in cross-coupling catalysis, and computational studies can help correlate ligand properties, such as steric bulk, with reaction conversion rates. bham.ac.uk For instance, chiral triazole-containing phosphoric acids have been designed using "click chemistry" to serve as effective catalysts in asymmetric C-N bond-forming reactions, achieving enantioselectivities not possible with conventional catalysts. nih.gov This success stems from the triazole's ability to form specific hydrogen-bonding interactions, an effect that can be modeled and predicted computationally. nih.gov
By modeling the transition states of key catalytic steps, such as the oxidative addition of the palladium catalyst to the carbon-bromine bond of this compound, researchers can design ligands that lower the activation energy and improve reaction efficiency. researchgate.net This approach allows for the in silico screening of numerous potential ligands to identify the most promising candidates for synthesis and experimental validation. nih.govnih.gov
Table 2: Computationally-Guided Ligand Design for Cross-Coupling of this compound
| Ligand Type | Computational Parameter | Predicted Effect on Catalysis | Design Rationale |
| Phosphino-Triazole | Steric Bulk (Buried Volume) | Increased reaction conversion | Optimize steric environment at the metal center. bham.ac.uk |
| N-Heterocyclic Carbene (NHC) | Electron Donating Ability | Enhanced oxidative addition | Increase electron density on the palladium catalyst. researchgate.net |
| Chiral BINOL-Triazole | H-Bonding Interaction Energy | High enantioselectivity | Create specific non-covalent interactions in the transition state. nih.gov |
Integration into Complex Molecular Architectures for Advanced Functionality
The unique combination of a stable heterocyclic ring and a reactive handle makes this compound an ideal building block for constructing complex, functional molecular architectures.
Creation of Hybrid Organic-Inorganic Materials
Hybrid organic-inorganic materials, such as metal-organic frameworks (MOFs) and functionalized nanoparticles, are at the forefront of materials science. The 1,2,3-triazole ring is an effective linker in these systems, capable of coordinating with metal ions, while the bromophenyl group offers a site for covalent attachment to other components. nih.govnih.gov The synthesis of hybrid molecules by linking the triazole framework to other pharmacophores is a well-established strategy in medicinal chemistry. nih.govnih.gov
The compound this compound can be used to create novel hybrid materials in several ways:
As a Ligand in MOFs: The nitrogen atoms of the triazole ring can coordinate to metal centers, forming porous, crystalline frameworks with potential applications in gas storage, separation, and catalysis.
Surface Functionalization: The molecule can be grafted onto the surface of inorganic materials like silica (B1680970) or gold nanoparticles. The bromo-group can be converted to other functionalities (e.g., thiols, amines) to facilitate attachment, creating materials with tailored surface properties.
Polymer Composites: It can be incorporated into polymer chains, either as a pendant group or as part of the main chain, to create composite materials with enhanced thermal stability or specific recognition capabilities. google.com
Table 3: Potential Hybrid Materials Based on this compound
| Material Type | Inorganic Component | Role of Triazole Compound | Potential Application |
| Metal-Organic Framework (MOF) | Zinc or Copper ions | Bridging Ligand | Gas separation, Catalysis |
| Functionalized Nanoparticles | Gold or Silica (SiO₂) | Surface Modifier | Sensing, Drug Delivery |
| Hybrid Polymer | Polyurethane | Monomer or Additive | Advanced Coatings, Membranes |
Multi-functional Molecular Devices Utilizing the Triazole Core
The 1,2,3-triazole core is an exceptional platform for the design of molecular-level devices, including sensors and switches. researchgate.net Research has shown that 1,2,3-triazole-based chemosensors can function as molecular logic gates. nih.govresearchgate.net For example, a 1,4-diaryl-1,2,3-triazole was synthesized that becomes fluorescent upon binding to fluoride (B91410) ions ("TURN ON") and then experiences fluorescence quenching upon the addition of metal ions like Cu²⁺ ("TURN OFF"). nih.gov This controlled OFF-ON-OFF sequence enables the construction of "INH," "IMP," and "OR" logic gates at the molecular level. nih.govresearchgate.net
The this compound scaffold is well-suited for such applications. The core phenyl-triazole structure provides the fundamental sensing or switching unit, while the bromo-substituent acts as a versatile anchor point. This allows the device to be tethered to surfaces, integrated into polymers, or further functionalized to tune its photophysical properties and selectivity for specific analytes. acs.org The combination of clickable synthesis and tunable properties makes these triazoles intriguing tools for developing photoresponsive systems. acs.org
Table 4: Conceptual Molecular Device Based on a Functionalized this compound Derivative
| Device Function | Input Signal | Molecular Action | Output Signal |
| Ion Sensor | Addition of Fluoride (F⁻) | Binding to triazole unit, enabling fluorescence | Fluorescence "ON" nih.gov |
| Logic Gate (INH) | Subsequent addition of Cu²⁺ | Quenching of the sensor-fluoride ensemble | Fluorescence "OFF" nih.gov |
| Photoswitch | Irradiation with UV light | E-Z photoisomerization | Change in UV-Vis absorption spectrum acs.org |
Role in Renewable Resources and Circular Economy Concepts
As the chemical industry shifts towards sustainability, the synthesis of valuable compounds from renewable resources is a critical goal. The principles of green chemistry and the circular economy encourage the use of bio-based feedstocks to reduce reliance on petrochemicals.
Synthesis from Bio-based Feedstocks
While the direct synthesis of this compound from biomass has not been explicitly reported, established synthetic routes to triazoles can be adapted to incorporate bio-derived starting materials. The core of this strategy involves identifying suitable bio-based platform chemicals that can be efficiently converted into the necessary precursors—an aromatic azide (B81097) and a terminal alkyne—for the final "click" reaction. mdpi.comtandfonline.com
For example, bio-oriented synthesis approaches have been used to create triazole derivatives from starting materials like amino acids and other natural products. nih.govacs.orgnih.gov A conceptual pathway to this compound could start from a bio-derived aromatic compound, such as lignin-derived phenols. These precursors would require several chemical steps, including functional group interconversions and a bromination step, to yield 2-bromoaniline (B46623) or a related intermediate. This intermediate could then be converted to the corresponding azide and reacted with a suitable alkyne to form the target triazole. While challenging, this approach aligns with the long-term goals of a circular chemical economy.
Table 5: Conceptual Bio-based Synthesis Route
| Synthetic Portion | Potential Bio-based Precursor | Key Transformation Steps |
| Phenyl Ring | Lignin-derived phenols (e.g., guaiacol) | Demethylation, Amination, Diazotization, Sandmeyer reaction |
| Triazole Ring | Bio-ethanol derived acetylene (B1199291) | (for the alkyne partner in a click reaction) |
| Overall Strategy | Convergent Synthesis | 1. Synthesize 2-bromo-azidobenzene from bio-phenol. 2. React with bio-derived alkyne via CuAAC. |
Degradation and Recycling Pathways of Triazole-Containing Materials
The long-term environmental fate and end-of-life management of synthetic compounds and the materials derived from them are of increasing importance. For materials incorporating the this compound moiety, understanding their degradation and recycling potential is crucial for sustainable application. While specific research on the degradation and recycling of this particular compound is limited, the behavior of the constituent 1,2,3-triazole ring and related polymeric structures provides significant insights into potential pathways.
The 1,2,3-triazole ring, often synthesized via "click chemistry," is known for its high thermal and chemical stability. nih.govgoogle.com This stability is a desirable trait for many material applications but also presents challenges for degradation and recycling. The presence of a carbon-bromine bond on the phenyl ring introduces another factor influencing the material's environmental interactions and degradation mechanisms.
Degradation Pathways
The degradation of triazole-containing materials can be initiated through various mechanisms, including thermal, photochemical, chemical, and biological routes.
Thermal Degradation: Polymers containing 1,2,3-triazole units in their backbone generally exhibit high thermal stability. For instance, poly(ester-triazole)s have been shown to be stable up to 300 °C. rsc.orgrsc.org Similarly, polymers derived from 2-pyrone-4,6-dicarboxylic acid (PDC), a lignin (B12514952) metabolic intermediate, show onset decomposition temperatures above 200 °C. mdpi.com The thermal decomposition of the 1,2,3-triazole heterocycle is expected to occur with the release of a nitrogen molecule. researchgate.net For energetic materials containing triazole rings, decomposition can be initiated by the cleavage of the triazole ring or other sensitive groups, such as nitramine moieties. researchgate.net Theoretical studies on fused triazole-based compounds indicate that regioisomerism can significantly influence thermal stability by affecting intramolecular repulsion and bond strengths. nih.gov
Photodegradation: Photodegradation is a significant environmental fate for many organic compounds. Studies on triazole fungicides, for example, show that they can undergo photodegradation, with the rate and pathway being influenced by factors such as the solvent polarity and the presence of sensitizers. researchgate.net For instance, the photodegradation of hexaconazole (B1673136) is faster in more polar solvents. researchgate.net Photocatalytic degradation using catalysts like titanium dioxide (TiO₂) has also been shown to be effective for breaking down triazole derivatives in water. researchgate.netnih.gov The primary mechanism often involves the generation of hydroxyl radicals that attack the triazole ring, leading to its cleavage. researchgate.net
Chemical Degradation: While the triazole ring itself is robust, other functional groups within a polymer can be susceptible to chemical degradation. Poly(ester-triazole)s, for example, can be hydrolyzed under basic or strong acidic conditions, breaking the ester linkages in the polymer backbone while potentially leaving the triazole units intact. rsc.orgrsc.org This targeted degradation of specific bonds is a key strategy in designing chemically recyclable polymers.
Biodegradation: The biodegradation of the highly stable triazole ring is challenging, but several microbial strains have been identified that can degrade triazole-based fungicides. For example, bacterial strains such as Klebsiella sp., Pseudomonas sp., and Citrobacter sp. have been shown to use fungicides like hexaconazole, difenoconazole, and propiconazole (B1679638) as carbon and energy sources. nih.govnih.gov A strain of Shinella sp. was found to utilize 1H-1,2,4-triazole as its sole carbon and nitrogen source, breaking it down into smaller, biodegradable molecules like urea. researchgate.net The biodegradability of some 1,2,4-triazole (B32235) derivatives has also been assessed in river water. researchgate.net
The following table summarizes the degradation rates of several triazole fungicides by different bacterial strains.
| Fungicide | Bacterial Strain | Degradation Rate (mg/l/d) | Reference |
| Hexaconazole | Klebsiella sp. (D5-2) | 4.00 | nih.gov |
| Pseudomonas sp. (D9-1) | 3.52 | nih.gov | |
| Citrobacter sp. (D10-3) | 4.52 | nih.gov | |
| Propiconazole | Klebsiella sp. (D5-2) | 5.56 | nih.gov |
| Pseudomonas sp. (D9-1) | 4.78 | nih.gov | |
| Citrobacter sp. (D10-3) | 5.62 | nih.gov | |
| Difenoconazole | Klebsiella sp. (D5-2) | 9.98 | nih.gov |
| Pseudomonas sp. (D9-1) | 8.73 | nih.gov | |
| Citrobacter sp. (D10-3) | 9.44 | nih.gov |
Recycling and Upcycling Pathways
The robust nature of the 1,2,3-triazole linkage makes materials containing it candidates for innovative recycling and upcycling strategies. Upcycling, the process of converting waste materials into new materials of higher value, is a particularly promising avenue. royalsocietypublishing.org
Chemical Recycling and Upcycling: One approach to recycling triazole-containing polymers is through depolymerization, which breaks the polymer down into its monomeric components for repolymerization. royalsocietypublishing.org For polymers where the triazole is part of a larger structure connected by cleavable linkages (e.g., esters), selective hydrolysis can be employed. rsc.orgrsc.org Furthermore, strategies for the chemical upcycling of commodity polymers are being developed that could be applied to triazole-containing materials. royalsocietypublishing.org These methods involve post-polymerization modification to introduce new functional groups and enhance material properties. rsc.orgacs.org For example, the functionalization of polymers can turn them into higher-value products like ionomers. acs.org The "click" chemistry used to form the triazole ring can also be envisioned in reverse or in modification reactions to alter polymer properties for upcycling.
Physical Recycling: Physical recycling methods, such as dissolution, involve separating the desired polymer from a mixture using a solvent. trinseo.comtrinseo.com The high stability and specific solubility properties imparted by the triazole and bromophenyl groups could be exploited in such processes. The recovered polymer can then be purified and reprocessed into new products.
The thermal properties of triazole-containing polymers are critical for both their application and potential for melt-processing-based recycling. The table below shows the glass transition (Tg) and melting (Tm) temperatures for various poly(tBuAH) polymers with different fractions of 1,4-disubstituted triazole units.
| Polymer | Fraction of 1,4-unit (f1,4) | Tg (°C) | Tm (°C) | Reference |
| poly(tBuAH) | 1.00 | 30 | 89 | mdpi.com |
| poly(tBuAH) | 0.48 | 29 | 67 | mdpi.com |
| poly(tBuAH) | 0.46 | 28 | 65 | mdpi.com |
| poly(tBuAH) | 0.38 | 27 | 61 | mdpi.com |
Future research will likely focus on designing triazole-containing materials with degradability or recyclability built-in from the molecular level. This could involve incorporating cleavable linkages alongside the stable triazole units or developing novel catalytic systems for the selective cleavage and reformation of the triazole ring itself. Understanding the degradation products and their environmental impact will also be essential for the sustainable development of materials based on this compound.
Q & A
Q. What are the optimal synthetic routes for preparing 1-(2-bromophenyl)-1H-1,2,3-triazole?
The most reliable method involves Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) . For example, terminal alkynes and azides react under Cu(I) catalysis (e.g., CuSO₄/sodium ascorbate) in aqueous or organic solvents (e.g., THF/H₂O) at 50–80°C to yield regioselective 1,4-disubstituted triazoles. This method achieves >95% conversion and high purity . For brominated derivatives like this compound, brominated aryl azides or alkynes are used as precursors. Post-synthesis purification typically employs gradient elution chromatography (e.g., CH₂Cl₂/MeOH) .
Q. How is structural confirmation achieved for this compound?
X-ray crystallography and multinuclear NMR are critical:
- X-ray diffraction reveals bond angles, torsion angles, and intermolecular interactions (e.g., C–H⋯O/N hydrogen bonds and Br⋯Br contacts in crystal packing) .
- ¹H/¹³C NMR in deuterated solvents (e.g., CDCl₃) identifies substituent positions. For example, the 2-bromophenyl group shows characteristic aromatic proton splitting patterns, while triazole protons resonate at δ ~7.5–8.5 ppm .
- HRMS validates molecular weight (e.g., C₉H₆BrN₃ for the parent compound) .
Q. What preliminary biological activities have been reported for 1,2,3-triazole derivatives?
While data specific to this compound are limited, structurally related triazoles exhibit antimicrobial , antiviral , and enzyme-inhibitory activities . For example, metronidazole-derived triazoles show efficacy against anaerobic bacteria, with MIC values in the µg/mL range . Biological screening typically involves agar dilution assays or enzyme inhibition studies (e.g., α-glucosidase or metallo-β-lactamase) .
Advanced Research Questions
Q. How can regioselectivity challenges in triazole synthesis be addressed?
Regioselectivity depends on catalyst choice and substrate design :
- Cu(I) catalysts favor 1,4-disubstituted triazoles (kinetically controlled), while Ru(II) catalysts yield 1,5-products .
- Ag-Zn nanoheterostructured catalysts improve regioselectivity for bulky substituents (e.g., 45% yield for 1-cycloheptyl-4-phenyl-1H-1,2,3-triazole) .
- Steric and electronic effects of the 2-bromophenyl group may influence reaction pathways, requiring optimization of solvent polarity and temperature .
Q. What computational methods elucidate the photolytic stability of this compound?
Multiconfigurational CASPT2/CASSCF and non-adiabatic molecular dynamics (NAMD) simulations analyze excited-state potential energy surfaces. For 1H-1,2,3-triazoles, photolysis involves singlet-to-triplet state crossings and ring-opening pathways . The 2-bromophenyl substituent may alter excitation energies and decomposition kinetics compared to unsubstituted triazoles .
Q. How do intermolecular interactions affect crystallization and material properties?
X-ray studies of this compound derivatives reveal:
- C–H⋯O/N hydrogen bonds (2.5–3.0 Å) stabilize crystal lattices.
- Br⋯Br interactions (3.5–3.6 Å) contribute to dense packing in non-centrosymmetric space groups (e.g., Pn) .
- Substituents like methyl or methoxy groups introduce torsional flexibility, affecting polymorphism .
Methodological Tables
Q. Table 1: Synthesis Conditions for Triazole Derivatives
| Precursor | Catalyst System | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Brominated aryl azide + alkyne | CuSO₄/Na ascorbate | THF/H₂O (1:1) | 50 | 60–76 | |
| 1-(4-Bromophenyl)ethanone | Bromine/AcOH | Acetic acid | 80 | 65–76 |
Q. Table 2: Key Characterization Data
Key Research Gaps and Recommendations
- Mechanistic Studies : Detailed kinetic profiling of CuAAC reactions with brominated substrates.
- Biological Profiling : Target-specific assays (e.g., kinase inhibition) for this compound.
- Material Applications : Explore proton-conduction properties in polymer electrolytes, leveraging triazole's high dipole moment (~5 D) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
